Nonadecanal
Description
This compound is a natural product found in Hamamelis virginiana, Smenospongia aurea, and other organisms with data available.
Properties
IUPAC Name |
nonadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYYZWCMUFWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938401 | |
| Record name | Nonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-32-8 | |
| Record name | Nonadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017352328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Nonadecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanal (C₁₉H₃₈O) is a long-chain fatty aldehyde that belongs to the class of organic compounds known as fatty aldehydes.[1] These compounds are characterized by a carbonyl group at the end of a long aliphatic chain. The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems, which is of significant interest in various research fields, including drug development, biochemistry, and environmental science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents logical workflows for its analysis.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to distinguish between experimentally determined and computationally estimated values.
| Property | Value | Data Type | Reference(s) |
| Molecular Formula | C₁₉H₃₈O | N/A | [1][2][3] |
| Molecular Weight | 282.50 g/mol | Calculated | [1][2][4] |
| IUPAC Name | This compound | N/A | [1][2] |
| CAS Number | 17352-32-8 | N/A | [1][4] |
| Boiling Point | 332.00 to 333.00 °C @ 760.00 mm Hg | Estimated | [5] |
| Melting Point | Not explicitly available | - | - |
| Vapor Pressure | 0.000148 mmHg @ 25.00 °C | Estimated | [5] |
| Flash Point | 161.70 °C (323.00 °F) TCC | Estimated | [5] |
| Water Solubility | 0.001593 mg/L @ 25 °C | Estimated | [5] |
| logP (Octanol/Water) | 8.556 | Estimated | [5] |
| log₁₀WS (Water Sol.) | -7.06 | Calculated | [4] |
| Enthalpy of Fusion | 47.26 kJ/mol | Calculated | [4] |
| Enthalpy of Vaporization | 64.61 kJ/mol | Calculated | [4] |
| Kovats Retention Index | Standard non-polar: 2102, 2107, 2110, 2127 | Experimental | [1][6] |
| Standard polar: 2604, 2605.6 | Experimental | [1][7] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a high-molecular-weight compound like this compound can be determined using distillation methods under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated. A common laboratory method involves using a Sivolobov apparatus or a micro-distillation setup.
Chromatographic Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable organic solvent (e.g., hexane, dichloromethane).
-
For biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.
-
Derivatization may be employed to improve chromatographic properties and detection sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.
GC-MS Parameters (General):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of the compound.[6]
-
Injection Mode: Splitless or split injection depending on the sample concentration.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for generating a reproducible mass spectrum. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography (HPLC)
For less volatile aldehydes or for analysis in complex matrices, HPLC is a suitable alternative.
Sample Preparation and Derivatization:
-
Aldehydes are not chromophoric, necessitating derivatization for UV or fluorescence detection.
-
A common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a colored and UV-active hydrazone.
-
The reaction is typically carried out in an acidic solution.
HPLC Parameters (General):
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV-Vis detector set to the wavelength of maximum absorbance of the DNPH derivative (around 360 nm).
Visualizations
Physicochemical Property Profile of this compound
Caption: Overview of this compound's physicochemical properties.
General Analytical Workflow for this compound
Caption: Analytical workflow for this compound determination.
References
- 1. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. This compound (CAS 17352-32-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 17352-32-8 [thegoodscentscompany.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
The Synthesis of Nonadecanal in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonadecanal, a 19-carbon saturated fatty aldehyde, is a lipid metabolite found in various marine organisms. While its precise biological roles are still under investigation, its biosynthesis is intrinsically linked to the fundamental pathways of fatty acid metabolism. This technical guide provides a comprehensive overview of the putative synthesis pathways of this compound in marine organisms, with a particular focus on marine cyanobacteria, where the necessary enzymatic machinery has been well-characterized. This document details the biochemical steps, relevant enzymes, and regulatory aspects of its formation, alongside detailed experimental protocols for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers in marine biology, natural product chemistry, and drug discovery.
Core Biosynthetic Pathways of this compound
The synthesis of this compound in marine organisms is not yet fully elucidated for any specific species, however, based on the well-established pathways of fatty acid and hydrocarbon biosynthesis in marine cyanobacteria, a clear putative pathway can be outlined. The core of this pathway involves two main stages: the synthesis of the C19 fatty acid precursor, nonadecanoic acid, and its subsequent reduction to this compound.
De Novo Synthesis of Odd-Chain Fatty Acids
The biosynthesis of this compound begins with the formation of its precursor, nonadecanoic acid (C19:0). Unlike the more common even-chain fatty acids which are initiated with acetyl-CoA, odd-chain fatty acids like nonadecanoic acid utilize propionyl-CoA as a primer.[1][2]
The key steps are:
-
Initiation: The fatty acid synthase (FAS) pathway is initiated with propionyl-CoA instead of acetyl-CoA.
-
Elongation: A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, sequentially add two-carbon units from malonyl-CoA to the growing acyl chain.
-
Termination: The elongation cycle terminates when the acyl chain reaches 19 carbons in length, resulting in nonadecanoyl-acyl carrier protein (nonadecanoyl-ACP).
The availability of propionyl-CoA is a critical regulatory point for the production of odd-chain fatty acids.[1][2] In many microorganisms, propionyl-CoA can be generated through various metabolic routes, including the metabolism of certain amino acids (valine, isoleucine, methionine) and the β-oxidation of odd-chain fatty acids.[3]
Reduction of Nonadecanoyl-ACP to this compound
The final step in the synthesis of this compound is the reduction of the carboxyl group of nonadecanoyl-ACP. This reaction is catalyzed by a fatty acyl-ACP reductase (FAAR).[4]
Nonadecanoyl-ACP + NADPH + H⁺ → this compound + NADP⁺ + ACP
FAARs are a class of enzymes known to be involved in hydrocarbon biosynthesis in cyanobacteria, where they produce long-chain aldehydes as intermediates for alkane synthesis.[5] The substrate specificity of FAARs is a key determinant of the chain length of the resulting aldehyde. While specific data for a C19-ACP substrate is limited, FAARs are known to act on a range of long-chain acyl-ACPs.[4]
Potential Fate of this compound: Conversion to Nonadecane
In many cyanobacteria, the fatty aldehyde produced by FAAR serves as a substrate for an aldehyde-deformylating oxygenase (ADO), which converts the aldehyde to an alkane with one less carbon atom.[6][7] In the case of this compound, this would lead to the production of nonadecane.
This compound + O₂ + 2H⁺ + 2e⁻ → Nonadecane + HCOOH
Therefore, the accumulation of this compound in a marine organism would depend on the relative activities of the FAAR that produces it and the ADO that may consume it.
Quantitative Data on this compound Production
Currently, there is a significant lack of published quantitative data on the specific concentrations or production rates of this compound in marine organisms. While its presence has been reported in organisms like the marine sponge Aplysina lacunosa, the concentrations were not specified.[8] The tables below are structured to accommodate future findings in this area.
Table 1: Reported Occurrences of this compound in Marine Organisms
| Marine Organism | Phylum | Tissue/Cellular Location | Method of Detection | Reference |
| Aplysina lacunosa | Porifera | Not specified | Not specified | [8] |
| Glehnia littoralis (a coastal plant) | Tracheophyta | Not specified | Not specified | [8] |
Table 2: Putative Enzyme Substrate Specificities Relevant to this compound Synthesis
| Enzyme | Organism Source (Representative) | Substrate | Product | Key Kinetic Parameters (if available) | Reference |
| Fatty Acyl-ACP Reductase (FAAR) | Synechococcus elongatus PCC 7942 | Long-chain acyl-ACPs (C16-C18) | Long-chain fatty aldehydes | - | [4] |
| Aldehyde-Deformylating Oxygenase (ADO) | Prochlorococcus marinus | Medium to long-chain aldehydes | Alkanes | - | [6] |
Experimental Protocols
The analysis of long-chain fatty aldehydes like this compound from complex biological matrices requires specific extraction, derivatization, and analytical techniques.
Extraction of Lipids Containing this compound
A standard method for extracting total lipids from marine biological samples is a modified Bligh-Dyer extraction.
Materials:
-
Methanol
-
Chloroform
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass vials
Protocol:
-
Homogenize the lyophilized biological sample (e.g., microbial cell pellet, sponge tissue) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
After a brief incubation, add chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The extraction is typically repeated on the remaining aqueous/solid phase to ensure complete recovery.
-
The combined chloroform extracts are dried under a stream of nitrogen gas.
Derivatization of this compound for GC-MS Analysis
Due to their reactivity and polarity, fatty aldehydes are typically derivatized prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve their volatility and chromatographic behavior. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Materials:
-
PFBHA solution in a suitable solvent (e.g., pyridine)
-
Dried lipid extract
-
Hexane
-
GC-MS system
Protocol:
-
Dissolve the dried lipid extract in a small volume of an appropriate solvent.
-
Add the PFBHA derivatizing reagent to the sample.
-
Incubate the reaction mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form the PFB-oxime derivative of this compound.
-
After cooling, the derivative is extracted into an organic solvent like hexane.
-
The hexane layer is collected, concentrated if necessary, and is ready for GC-MS analysis.
GC-MS Analysis of Derivatized this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms)
Typical GC-MS Parameters:
-
Injector Temperature: 250-280°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan to identify the derivative's fragmentation pattern and selected ion monitoring (SIM) for targeted quantification. The characteristic ions for the PFB-oxime derivative of this compound would be monitored for high sensitivity and specificity.
Signaling Pathways and Regulation
Direct signaling pathways that specifically regulate this compound synthesis have not yet been identified. However, its production is intrinsically linked to the regulation of odd-chain fatty acid biosynthesis.
Regulation of Odd-Chain Fatty Acid Precursor Synthesis
The primary control point for this compound synthesis is the availability of its C19 fatty acid precursor. The synthesis of odd-chain fatty acids is regulated by the intracellular concentration of propionyl-CoA, which serves as the primer for the FAS pathway.[1][2] Factors influencing propionyl-CoA levels, such as the catabolism of certain amino acids and the activity of enzymes in central metabolism, will therefore indirectly regulate this compound production.
Putative Signaling and Logical Relationships
The synthesis of this compound can be viewed as a branch point in the broader pathway of hydrocarbon biosynthesis in some marine microorganisms. The logical flow dictates that the availability of the C19 fatty acid precursor is the primary determinant, followed by the enzymatic activity of FAAR. The final cellular concentration of this compound is then influenced by its potential conversion to nonadecane by ADO.
While specific signaling molecules that trigger this compound synthesis are unknown, it is plausible that its production could be part of a broader cellular response to environmental cues, such as changes in temperature, nutrient availability, or oxidative stress, which are known to influence lipid metabolism in marine organisms. Some long-chain aldehydes in other marine organisms, such as diatoms, have been implicated in cell signaling and chemical defense.[9] It is possible that this compound may have similar, yet to be discovered, signaling roles in the organisms that produce it.
Visualizations
Caption: Putative biosynthetic pathway of this compound in marine cyanobacteria.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The synthesis of this compound in marine organisms is a fascinating yet underexplored area of marine biochemistry. The putative pathway, originating from odd-chain fatty acid biosynthesis and culminating in the reduction of nonadecanoyl-ACP, provides a solid framework for future research. This guide has synthesized the current understanding of these processes and provided detailed methodologies for the investigation of this long-chain aldehyde. Further research is critically needed to quantify this compound levels in various marine species, to elucidate the specific enzymes and their kinetics, and to uncover the regulatory networks and potential signaling roles of this molecule. Such studies will not only enhance our fundamental knowledge of marine lipid metabolism but may also unveil novel bioactive compounds with potential applications in biotechnology and medicine.
References
- 1. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC 1.2.1.80 - long-chain acyl-[acyl-carrier-protein] reductase. [ebi.ac.uk]
- 5. Product release and substrate entry of aldehyde deformylating oxygenase revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]
- 7. Cyanobacterial aldehyde deformylating oxygenase: Structure, function, and potential in biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cell signaling in marine diatoms - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Aldehyde: A Technical Guide to the Natural Sources and Isolation of Nonadecanal
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, isolation, and putative signaling pathways of nonadecanal, a long-chain aldehyde with significant roles in chemical communication across different species. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology.
This compound (C₁₉H₃₈O) is a saturated fatty aldehyde that has been identified as a critical semiochemical in a variety of organisms, ranging from plants to reptiles. Its role as a pheromone and a component of epicuticular wax highlights its importance in intra- and interspecies communication and physiological processes. This guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and analysis, and a review of the current understanding of its perception through signaling pathways.
Natural Sources of this compound
This compound has been identified in a diverse array of natural sources, where it often plays a role in chemical signaling or as a component of surface waxes. While its presence is documented, quantitative data on its concentration and yield from these sources are often limited in publicly available literature.
Invertebrates: In the animal kingdom, this compound is recognized as a semiochemical, particularly a pheromone, in certain insect and arachnid species. For instance, it is a component of the chemical communication system of the wasp spider, Argiope bruennichi.
Vertebrates: Among vertebrates, this compound has been identified as a key pheromonal component for the El Hierro giant lizard, Gallotia simonyi, where it is likely involved in chemical signaling related to mating or territorial behaviors.
Plants: this compound is a constituent of the epicuticular wax of some plants. It has been reported in Glehnia littoralis, a coastal plant, and has been detected in minor quantities in the leaf wax of the model plant Arabidopsis thaliana (in the gl1 mutant). Plant waxes, composed of very-long-chain fatty acids and their derivatives, form a protective barrier against environmental stressors.
Marine Organisms: The marine sponge Aplysina lacunosa has also been reported as a natural source of this compound, although detailed studies on its function in this organism are scarce.
Table 1: Documented Natural Sources of this compound
| Category | Species | Common Name | Role/Location |
| Invertebrates | Argiope bruennichi | Wasp Spider | Semiochemical |
| Vertebrates | Gallotia simonyi | El Hierro Giant Lizard | Pheromone |
| Plants | Glehnia littoralis | Beach Silvertop | Epicuticular Wax Component |
| Arabidopsis thaliana (gl1 mutant) | Thale Cress | Leaf Wax Component | |
| Marine Organisms | Aplysina lacunosa | Convoluted Barrel Sponge | Chemical Constituent |
Isolation and Purification of this compound
The isolation of this compound from natural sources involves solvent extraction followed by purification techniques. Given the lipophilic nature of this long-chain aldehyde, non-polar and semi-polar solvents are most effective. The following protocols are adaptable for the extraction of this compound from plant and insect tissues.
Experimental Protocol 1: Soxhlet Extraction for Insect Cuticular Lipids (Adaptable for this compound)
This protocol is suitable for the exhaustive extraction of lipids, including long-chain aldehydes, from insect material.
1. Sample Preparation:
- Collect and freeze-dry the insect samples to remove water content.
- Grind the dried samples into a fine powder to increase the surface area for extraction.
2. Soxhlet Extraction:
- Place a known quantity of the powdered sample (e.g., 10 g) into a cellulose thimble.
- Insert the thimble into the main chamber of a Soxhlet extractor.
- Fill a round-bottom flask with a suitable solvent, such as n-hexane or a chloroform:methanol mixture (2:1, v/v). N-hexane is preferable for targeting non-polar lipids like aldehydes.
- Assemble the Soxhlet apparatus with a condenser and heat the solvent to its boiling point.
- Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[1]
3. Solvent Removal and Crude Extract Recovery:
- After extraction, cool the apparatus and collect the solvent containing the extracted lipids from the round-bottom flask.
- Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
Experimental Protocol 2: Solvent Extraction of Epicuticular Waxes from Plant Material (Adaptable for this compound)
This method is designed for the extraction of surface waxes from plant leaves with minimal contamination from internal lipids.
1. Sample Preparation:
- Collect fresh, undamaged leaves.
- Gently clean the leaves with distilled water to remove debris and pat dry.
2. Solvent Immersion:
- Immerse a known fresh weight of leaves (e.g., 50 g) in a beaker containing a non-polar solvent like chloroform or n-hexane for a short duration (e.g., 30-60 seconds). This brief immersion time is crucial to minimize the extraction of internal lipids.
- Agitate the leaves gently during immersion.
3. Filtration and Concentration:
- Remove the leaves from the solvent.
- Filter the solvent extract through Whatman No. 1 filter paper to remove any particulate matter.
- Concentrate the filtrate using a rotary evaporator to yield the crude epicuticular wax extract.
Purification of this compound from Crude Extract
The crude extract obtained from either protocol will be a complex mixture. This compound can be purified using the following method.
Protocol 3: Purification by Bisulfite Adduct Formation
This protocol leverages the reversible reaction between aldehydes and sodium bisulfite to form a water-soluble adduct, allowing for separation from other non-aldehyde lipids.[2][3]
1. Adduct Formation:
- Dissolve the crude lipid extract in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF).
- Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for several minutes. This compound will react to form a charged bisulfite adduct.
2. Liquid-Liquid Extraction:
- Add an immiscible organic solvent, such as n-hexane, to the mixture and shake.
- Allow the layers to separate. The non-aldehyde lipids will remain in the n-hexane layer, while the water-soluble this compound-bisulfite adduct will be in the aqueous layer.
- Separate the aqueous layer.
3. Regeneration of this compound:
- To regenerate the aldehyde, treat the aqueous layer with either a strong base (e.g., aqueous NaOH) or an acid (e.g., aqueous HCl) to decompose the bisulfite adduct.
- Extract the regenerated this compound from the aqueous solution using n-hexane.
- Wash the n-hexane layer with water to remove any remaining salts, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain purified this compound.
Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector | Splitless mode at 250-280 °C |
| Oven Program | Initial temp: 60-100 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 300 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Quantification | Internal standard method (e.g., using a different chain length aldehyde like eicosanal) |
Note: Derivatization to the corresponding O-methyloxime can be performed to confirm the identity of the aldehyde.
Signaling Pathways
The perception of long-chain aldehydes like this compound is crucial for their function as semiochemicals. The following section describes the current understanding of the signaling pathways involved in their detection in insects and a more general overview for reptiles.
Insect Olfactory Signaling Pathway for Aldehydes
In insects, the detection of aldehydes is a complex process involving multiple families of receptors located in the olfactory sensory neurons (OSNs) within the sensilla of antennae and maxillary palps. Both Odorant Receptors (ORs) and Ionotropic Receptors (IRs) have been implicated.[4][5][6]
The current model suggests a dual mechanism for ORs:
-
Ionotropic Pathway (Fast): The binding of an odorant to a specific OR, which forms a heterodimer with the highly conserved co-receptor Orco, directly gates the ion channel, leading to a rapid depolarization of the neuron.
-
Metabotropic Pathway (Slow/Modulatory): The OR can also act as a G-protein coupled receptor (GPCR), activating a second messenger cascade (e.g., involving cAMP or IP₃), which can modulate the ion channel activity and the neuron's sensitivity.[7][8][9]
IRs, which are evolutionarily older, also function as ligand-gated ion channels and are tuned to detect specific classes of compounds, including some aldehydes.[10][11]
References
- 1. Comparison of Conventional and Sustainable Lipid Extraction Methods for the Production of Oil and Protein Isolate from Edible Insect Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G proteins and pheromone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ionotropic receptors in the turnip moth Agrotis segetum respond to repellent medium-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Activity of Long-Chain Saturated Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain saturated aldehydes (LCSAs), such as hexadecanal and octadecanal, are lipid-derived molecules increasingly recognized for their diverse and significant biological activities. Generated endogenously through lipid peroxidation and metabolic pathways, these reactive compounds are not merely byproducts of cellular processes but active signaling molecules and mediators of toxicity. At low concentrations, they can modulate critical signaling cascades, including the p38 MAPK pathway, and act as social chemosignals influencing behavior. At higher concentrations, their electrophilic nature leads to the formation of adducts with proteins and DNA, contributing to cellular stress and the pathology of various diseases. This technical guide provides an in-depth overview of the core biological activities of LCSAs, presenting quantitative data, detailed experimental protocols for their study, and visual representations of their associated signaling pathways and analytical workflows.
Introduction
Long-chain saturated aldehydes are aliphatic aldehydes, typically with a carbon chain length of 16 or greater. They are primarily generated in mammalian cells through two major routes: the interconversion of fatty acids and fatty alcohols, and as breakdown products of lipid peroxidation initiated by reactive oxygen species (ROS).[1][2] Due to their high reactivity, LCSAs can form covalent adducts with biological macromolecules, leading to impaired cellular function and contributing to oxidative stress-associated diseases.[2][3] However, emerging evidence also points to their role as specific signaling molecules, capable of eliciting precise physiological and behavioral responses. This dual role as both a toxicant and a signaling molecule makes the study of LCSAs a compelling area of research for understanding disease mechanisms and for drug development.
Sources and Endogenous Levels
LCSAs are derived from the metabolic turnover of lipids and from oxidative damage to polyunsaturated fatty acids within cellular membranes.
-
Metabolic Pathways: The interconversion of long-chain fatty acids and fatty alcohols proceeds through an aldehyde intermediate.[1] Additionally, the enzymatic cleavage of plasmalogens can release long-chain fatty aldehydes.[4]
-
Lipid Peroxidation: Oxidative stress leads to the peroxidation of membrane lipids, a process that generates a variety of aldehydes, including LCSAs.[2] This is a hallmark of cellular damage and is implicated in numerous neurodegenerative and cardiovascular diseases.[5]
The endogenous concentrations of these aldehydes can vary significantly depending on the tissue type and physiological state. While comprehensive data across all tissues is still being compiled, targeted analyses have provided quantitative values in specific contexts.
Data Presentation: Endogenous Aldehyde Concentrations
The following table summarizes quantitative data on the concentration of various aldehydes, including the long-chain saturated aldehyde decanal, in human tissues.
| Aldehyde | Tissue Type | Condition | Mean Concentration (pmol/mg) | Standard Error of Mean (SEM) |
| Decanal | Esophageal Adenocarcinoma (EAC) | Cancer | 1.13 | 0.19 |
| Squamous Tissue (Adjacent) | Non-cancerous | 0.40 | 0.05 | |
| Squamous Normal (Distant) | Non-cancerous | 0.28 | 0.03 | |
| Hexanal | Esophageal Adenocarcinoma (EAC) | Cancer | 0.36 | 0.05 |
| Squamous Tissue (Adjacent) | Non-cancerous | 0.23 | 0.04 | |
| Squamous Normal (Distant) | Non-cancerous | 0.21 | 0.03 | |
| Nonanal | Esophageal Adenocarcinoma (EAC) | Cancer | 0.58 | 0.08 |
| Squamous Tissue (Adjacent) | Non-cancerous | 0.34 | 0.04 | |
| Squamous Normal (Distant) | Non-cancerous | 0.25 | 0.02 |
Data adapted from a study on human esophageal tissues.[6]
Key Biological Activities and Signaling Pathways
LCSAs exert their biological effects through several mechanisms, including direct covalent modification of proteins and activation of specific signaling pathways.
Covalent Adduction and Toxicity
As electrophilic compounds, LCSAs are classified as "hard" electrophiles. They preferentially react with "hard" biological nucleophiles, such as the primary nitrogen groups on lysine residues in proteins and the N2 nitrogen of deoxyguanosine in DNA.[3] This adduction can impair the function of critical macromolecules, leading to enzyme inactivation, DNA damage, and cytotoxicity, which are implicated in the progression of neurodegenerative diseases and cancer.[2][3]
Modulation of Cell Signaling: The p38 MAPK Pathway
Hexadecanal has been shown to stimulate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] The p38 MAPK pathway is a critical regulator of cellular responses to environmental stress and inflammatory cytokines.[7] Activation of this pathway can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell differentiation.
The likely mechanism for LCSA-induced p38 activation is through the induction of oxidative stress. LCSAs are themselves products of oxidative stress and their reactive nature can further propagate it, leading to the activation of the upstream kinases (MAP3Ks like ASK1) that initiate the p38 phosphorylation cascade.[8]
References
- 1. Identification of a natural source for the OR37B ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sniffing the human body volatile hexadecanal blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous aldehyde accumulation generates genotoxicity and exhaled biomarkers in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycolaldehyde induces oxidative stress in the heart: a clue to diabetic cardiomyopathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian-specific OR37 receptors are differentially activated by distinct odorous fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Perturbator: An In-depth Technical Guide to the Interaction of Nonadecanal with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanal, a 19-carbon saturated aldehyde, belongs to a class of lipid-derived molecules that, while less studied than their unsaturated counterparts like 4-hydroxy-2-nonenal (HNE), are gaining recognition for their significant interactions with biological membranes. As products of lipid peroxidation, these long-chain aldehydes are implicated in a variety of cellular processes, from modulating membrane biophysics to influencing critical signaling pathways. Their amphiphilic nature allows them to readily partition into the lipid bilayer, where they can exert profound effects on membrane structure and function.
This technical guide provides a comprehensive overview of the current understanding of how this compound and analogous long-chain saturated aldehydes interact with biological membranes. It is designed to be a valuable resource for researchers in cell biology, biophysics, and drug development, offering insights into the mechanisms of action, effects on membrane properties, and modulation of cellular signaling. Due to the limited direct research on this compound, this guide draws upon data from closely related long-chain saturated aldehydes and established principles of lipid-aldehyde interactions to present a cohesive and informative picture.
Mechanisms of Interaction: A Two-Pronged Approach
The interaction of this compound with biological membranes is primarily governed by two key mechanisms: direct physical perturbation of the lipid bilayer and covalent modification of membrane-associated proteins.
-
1.1. Physical Intercalation and Membrane Disruption: As an amphiphilic molecule, this compound partitions into the lipid bilayer, with its long acyl chain aligning with the fatty acid tails of phospholipids and its polar aldehyde group situated near the lipid headgroup region. This intercalation can disrupt the ordered packing of phospholipids, leading to alterations in membrane fluidity, permeability, and phase behavior. The extent of this disruption is dependent on the concentration of the aldehyde and the lipid composition of the membrane.
-
1.2. Covalent Adduct Formation: The aldehyde functional group is electrophilic and can react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine, to form Schiff bases and Michael adducts, respectively.[1] This covalent modification can alter the structure and function of membrane proteins, including receptors, ion channels, and enzymes, thereby impacting cellular signaling and transport processes.[1]
Effects on Biophysical Properties of Membranes
The presence of this compound within the lipid bilayer can significantly alter its physical properties. The following sections and tables summarize the expected quantitative effects, drawing analogies from studies on other long-chain saturated aldehydes and related molecules.
Membrane Fluidity
Membrane fluidity is a critical parameter that influences the mobility and function of membrane components. The insertion of long-chain aldehydes can either increase or decrease membrane fluidity depending on the initial state of the membrane and the concentration of the aldehyde. Generally, at physiological temperatures (above the gel-to-liquid crystalline phase transition), the introduction of a saturated acyl chain like that of this compound is expected to increase the order and decrease the fluidity of the membrane.
Table 1: Analogous Quantitative Data on the Effect of Long-Chain Molecules on Membrane Order Parameter
| Compound (Analogue for this compound) | Membrane System | Technique | Concentration | Change in Order Parameter (S) | Reference |
| Octadecanol (C18 alcohol) | DMPC bilayers | ²H NMR | 10 mol% | Increased order of acyl chains | [2] |
| C16-Ceramide (saturated) | Phosphatidylcholine vesicles | Fluorescence Anisotropy | 10 mol% | Increased order (increased anisotropy) | [3] |
| Stearic Acid (C18:0) | Differentiated SH-SY5Y cells | DPH Fluorescence Polarization | 1 µM | No significant change | [4] |
Note: Data for this compound is not directly available and is inferred from these analogous compounds. The direction and magnitude of the effect can vary based on the specific lipid composition and experimental conditions.
Membrane Permeability
Alterations in lipid packing induced by this compound can affect the barrier function of the membrane, leading to changes in its permeability to ions and small molecules. An increase in membrane order is generally associated with decreased permeability.
Table 2: Analogous Quantitative Data on the Effect of Membrane Perturbants on Permeability
| Perturbant (Analogue for this compound) | Membrane System | Assay | Effect on Permeability | Reference |
| Hexenal | Bovine Longissimus muscle mitochondria | Mitochondrial Swelling Assay | Significantly increased permeability | [5] |
| 4-hydroxy-2-nonenal (HNE) | Rat liver mitochondria | Mitochondrial Swelling Assay | Increased permeability | [1] |
| Peptide Aldehydes | Cell Models | Chloroalkane Penetration Assay (CAPA) | Increased permeability | [6] |
Note: The effect of this compound on membrane permeability is likely to be concentration-dependent and influenced by the specific lipid composition of the membrane.
Modulation of Cellular Signaling Pathways: The Nrf2 Connection
Long-chain saturated aldehydes, including nonanal and decanal, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.[7] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.
The proposed mechanism of activation involves the covalent modification of cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, releasing Nrf2 and allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Downstream Targets and Implications for Drug Development
The activation of the Nrf2 pathway has significant implications for drug development, as it is a key mechanism in cellular defense against oxidative stress, a process implicated in numerous diseases. Downstream targets of Nrf2 include:
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis.
-
Sulfiredoxin (Srxn1): An enzyme that reduces hyperoxidized peroxiredoxins.
By modulating the Nrf2 pathway, compounds like this compound could potentially be explored for their therapeutic potential in conditions associated with oxidative stress. However, the dual role of Nrf2 in both protecting normal cells and promoting the survival of cancer cells necessitates careful consideration in drug development strategies.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with biological membranes.
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (gel-like) membrane, the emission maximum is blue-shifted (~440 nm), while in a more fluid (liquid-crystalline) membrane, it is red-shifted (~490 nm). The GP value is a ratiometric measure of this spectral shift and provides a quantitative measure of membrane fluidity.[8][9][10]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen.
-
Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
Laurdan Labeling:
-
Add a small volume of a concentrated Laurdan stock solution in ethanol to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 500:1.
-
Incubate the mixture for at least 30 minutes at a temperature above the phase transition temperature of the lipid to ensure probe incorporation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add aliquots of the this compound stock solution to the Laurdan-labeled LUVs to achieve the desired final concentrations. An equivalent volume of the solvent should be added to a control sample.
-
Incubate for a sufficient time to allow partitioning of the aldehyde into the membrane.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at 350 nm.
-
Record the emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
-
GP Calculation:
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .[8]
-
Compare the GP values of the this compound-treated samples with the control to determine the effect on membrane fluidity.
-
Measurement of Membrane Permeability using Fluorescence Dequenching Assay
This assay measures the leakage of a fluorescent dye from liposomes upon perturbation of the membrane. The dye (e.g., ANTS) is co-encapsulated with a quencher (e.g., DPX) at a high concentration, leading to fluorescence quenching. If the membrane becomes permeable, the dye and quencher are released and diluted, resulting in an increase in fluorescence.[1][3][11]
Protocol:
-
Liposome Preparation with Encapsulated Probes:
-
Prepare a lipid film as described in the Laurdan GP protocol.
-
Hydrate the lipid film with a buffer containing the fluorescent dye and quencher (e.g., 25 mM ANTS, 90 mM DPX, 10 mM HEPES, pH 7.4).
-
Form LUVs by extrusion.
-
-
Removal of External Probes:
-
Separate the liposomes with encapsulated probes from the unencapsulated dye and quencher using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
-
This compound Treatment:
-
Add aliquots of a this compound stock solution to the liposome suspension.
-
Include a positive control where a detergent (e.g., Triton X-100) is added to cause complete liposome lysis, representing 100% leakage. A negative control with only the solvent should also be included.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity of the dye over time using a spectrofluorometer (e.g., ANTS: excitation ~360 nm, emission ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 , where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the fluorescence after adding detergent.
-
Compare the leakage profiles of this compound-treated samples to the control.
-
Conclusion
While direct experimental data on this compound remains limited, by drawing parallels with other long-chain saturated aldehydes and related lipid-modifying compounds, a clear picture of its potential interactions with biological membranes emerges. This compound is likely to act as a significant modulator of membrane biophysics, influencing fluidity and permeability through its intercalation into the lipid bilayer. Furthermore, its ability to covalently modify membrane proteins and activate the Nrf2 signaling pathway highlights its potential role in cellular stress responses and redox homeostasis.
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and other long-chain aldehydes on membrane properties. A deeper understanding of these interactions is crucial for elucidating the physiological and pathological roles of these lipid-derived molecules and for exploring their potential as novel therapeutic targets or drug delivery modulators. Further research focusing specifically on this compound will be invaluable in validating the inferences made in this guide and in fully uncovering the biological significance of this intriguing molecule.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on the Clinical Development of NRF2-Targeting Drugs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Nonadecanal as a Semiochemical in Insect Communication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanal (C₁₉H₃₈O) is a long-chain saturated fatty aldehyde that has been identified as a semiochemical in various insect species. Semiochemicals are chemical substances that carry information between organisms and play crucial roles in mediating behaviors such as mate finding, aggregation, host location, and oviposition. This technical guide provides a comprehensive overview of the current understanding of this compound's role in insect communication, with a focus on its biosynthesis, behavioral effects, and the underlying physiological mechanisms of its detection. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring this compound as a potential target for novel pest management strategies or as a tool in chemical ecology studies.
Biosynthesis of this compound in Insects
The biosynthesis of long-chain aldehydes like this compound in insects is intrinsically linked to fatty acid metabolism. While the specific enzymatic steps for this compound synthesis have not been elucidated in detail for most insects, the general pathway is understood to involve a series of elongation and reductive steps.
The biosynthesis of insect cuticular hydrocarbons, which often includes aldehydes, starts with acetyl-CoA. Through the action of fatty acid synthase (FAS), a C16 fatty acyl chain (palmitoyl-CoA) is typically produced. This precursor then undergoes further elongation by a series of elongase enzymes to produce very-long-chain fatty acids (VLCFAs). These VLCFAs are then reduced to their corresponding aldehydes by a fatty acyl-CoA reductase (FAR). In some insects, a P450 enzyme of the CYP4G family acts as an oxidative decarbonylase, converting long-chain aldehydes to hydrocarbons.[1]
References
The Enigmatic Role of Nonadecanal in Plant Defense: A Technical Guide on Long-Chain Aldehydes
For Immediate Release
A Deep Dive into the Defensive Arsenal of Plants: The Potential Role of Nonadecanal and other Long-Chain Aldehydes in Plant Immunity
While the intricate defense mechanisms of plants continue to be a subject of intense scientific scrutiny, the specific roles of many chemical compounds in this complex interplay remain partially understood. This technical guide explores the current understanding of the role of long-chain aldehydes, with a particular focus on the potential involvement of this compound (C19H38O), in plant defense mechanisms against a variety of biotic threats. Although direct research on this compound's function in plant immunity is currently limited, by examining the activities of structurally similar long-chain aldehydes, we can infer its likely contributions and pave the way for future research.
Introduction: The Chemical Language of Plant Defense
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of threats, including insect herbivores and microbial pathogens.[1] A key component of this defense system is the production and release of a diverse array of volatile organic compounds (VOCs).[2] These VOCs can act directly as toxins or repellents against attackers, or indirectly by attracting the natural enemies of herbivores.[3] Among the vast spectrum of plant-derived secondary metabolites, aldehydes, particularly long-chain aldehydes, are emerging as significant players in these defensive strategies.[4]
This compound, a saturated fatty aldehyde with a 19-carbon chain, has been identified as a semiochemical, a chemical substance that carries a message. However, its specific function within the context of plant defense remains largely uncharacterized. This guide synthesizes the available information on long-chain aldehydes to provide a comprehensive overview of their established and potential roles in plant immunity, offering a framework for understanding the likely significance of this compound.
Biosynthesis of Long-Chain Aldehydes in Plants
The biosynthesis of long-chain aldehydes in plants is intrinsically linked to lipid metabolism. While the precise pathway for this compound synthesis in plants has not been elucidated, it is hypothesized to originate from the modification of very-long-chain fatty acids (VLCFAs). The general pathway for the formation of other bioactive aldehydes involves the following key steps:
-
Fatty Acid Synthesis and Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then elongated in the endoplasmic reticulum by fatty acid elongase (FAE) complexes to produce VLCFAs.
-
Reduction to Aldehydes: The VLCFAs are then likely reduced to their corresponding aldehydes. This conversion can be catalyzed by specific reductase enzymes.
Further research is required to identify the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in plants.
Role of Long-Chain Aldehydes in Plant Defense
Evidence from studies on various long-chain aldehydes suggests a dual role in plant defense: direct effects on antagonists and indirect defense signaling.
Direct Defense Against Pathogens
Very-long-chain aldehydes have been shown to play a role in the pre-penetration processes of certain fungal pathogens. For instance, n-hexacosanal (C26-aldehyde), a component of barley leaf wax, can trigger the germination and differentiation of powdery mildew conidia.[5] This effect is dose- and chain-length dependent, with other even-numbered very-long-chain aldehydes (C22-C30) also exhibiting stimulatory capabilities.[5] This suggests that the specific composition of aldehydes on the plant surface can influence the initial stages of fungal infection. It is plausible that this compound could have similar effects on specific fungal pathogens.
Direct and Indirect Defense Against Insect Herbivores
Long-chain aldehydes can act as semiochemicals that influence insect behavior. They can function as either attractants or repellents, depending on the insect species and the specific aldehyde. For example, a blend of unsaturated aldehydes derived from cattle has been shown to repel biting midges and mosquitoes. While the direct repellent or attractant properties of this compound to specific herbivores are unknown, its classification as a semiochemical suggests it likely plays a role in mediating plant-insect interactions.
Furthermore, the release of aldehydes upon tissue damage can contribute to the overall blend of herbivore-induced plant volatiles (HIPVs). These blends can attract natural enemies of the herbivores, such as parasitic wasps and predatory mites, thus providing indirect defense.
Signaling Pathways
The perception of damage or pathogen attack triggers a cascade of signaling events within the plant, leading to the activation of defense responses, including the synthesis of defensive compounds like aldehydes. Key signaling pathways likely involved in the regulation of long-chain aldehyde production and response include:
-
Jasmonic Acid (JA) Pathway: The JA pathway is a central regulator of plant defense against necrotrophic pathogens and chewing insects. Wounding or herbivore feeding triggers the synthesis of jasmonic acid, which then activates the expression of a wide range of defense-related genes. It is highly probable that the biosynthesis of defensive aldehydes is, at least in part, regulated by the JA signaling cascade.
-
Calcium Signaling: The influx of calcium ions (Ca2+) into the cytoplasm is one of the earliest responses to various stresses, including mechanical wounding and pathogen recognition. This Ca2+ signature can initiate downstream signaling events, including the activation of protein kinases and the induction of defense gene expression.
The following diagram illustrates a hypothetical signaling pathway leading to the production of defensive aldehydes.
Caption: Hypothetical signaling pathway for long-chain aldehyde biosynthesis in plant defense.
Quantitative Data on Long-Chain Aldehyde Induction
While specific quantitative data for this compound induction in response to biotic stress is not available in the literature, studies on other aldehydes demonstrate a significant increase in their emission upon herbivory or pathogen attack. The following table provides a hypothetical representation of how such data could be structured.
| Treatment | Plant Species | Aldehyde | Fold Increase (vs. Control) | Reference |
| Herbivory (Spodoptera exigua) | Maize (Zea mays) | Nonanal (C9) | 15.2 ± 3.5 | Fictional et al., 2023 |
| Pathogen (Botrytis cinerea) | Arabidopsis thaliana | Hexanal (C6) | 8.7 ± 2.1 | Imagined & Co., 2024 |
| Mechanical Wounding | Tobacco (Nicotiana tabacum) | Tridecanal (C13) | 25.4 ± 5.8 | Hypothetical et al., 2022 |
| Hypothetical Data | This compound (C19) | To be determined |
Experimental Protocols
The investigation of the role of this compound and other long-chain aldehydes in plant defense requires a combination of analytical chemistry, molecular biology, and ecological assays.
Collection and Analysis of Plant Volatiles
Objective: To identify and quantify the emission of this compound and other long-chain aldehydes from plants under biotic stress.
Methodology:
-
Volatile Collection:
-
Dynamic Headspace Sampling: Enclose the plant or a part of it (e.g., a single leaf) in a glass chamber.
-
Pump purified air through the chamber at a controlled flow rate.
-
Trap the emitted volatiles on a sorbent tube (e.g., Tenax TA or a combination of sorbents).
-
Collect volatiles from both control (undamaged) and treated (e.g., herbivore-damaged or pathogen-infected) plants.
-
-
Volatile Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Thermally desorb the trapped volatiles from the sorbent tube onto a GC column.
-
Separate the compounds based on their volatility and interaction with the column's stationary phase.
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and authentic standards.
-
Quantify the amount of each compound using an internal standard.
-
-
The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.
Caption: Experimental workflow for the analysis of stress-induced plant volatiles.
Bioassays to Determine the Effect on Insects
Objective: To assess the behavioral response of insect herbivores to this compound.
Methodology:
-
Olfactometer Assays:
-
Use a Y-tube or four-arm olfactometer to test the preference of insects.
-
Introduce a stream of air carrying synthetic this compound into one arm and a control (solvent only) into the other arm(s).
-
Release individual insects at the base of the olfactometer and record their choice.
-
Analyze the data to determine if this compound acts as an attractant or a repellent.
-
Conclusion and Future Directions
While direct evidence for the role of this compound in plant defense is currently lacking, the established functions of other long-chain aldehydes provide a strong foundation for inferring its potential significance. As a C19 aldehyde, this compound likely participates in the complex chemical communication network that governs plant-pathogen and plant-insect interactions.
Future research should focus on:
-
Identifying the biosynthetic pathway of this compound in plants.
-
Quantifying the emission of this compound from various plant species in response to a range of biotic stressors.
-
Conducting detailed bioassays to determine the specific effects of this compound on a variety of insect herbivores and plant pathogens.
-
Investigating the signaling pathways that regulate this compound production and perception in plants.
A deeper understanding of the role of this compound and other long-chain aldehydes will not only enhance our knowledge of fundamental plant biology but may also open new avenues for the development of novel and sustainable pest management strategies.
References
- 1. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uav.ro [uav.ro]
- 3. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]
- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Origin of Nonadecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanal, a 19-carbon saturated fatty aldehyde, is a naturally occurring compound found in various organisms. As a long-chain aliphatic aldehyde, it plays roles in chemical communication and may serve as a precursor for other bioactive molecules. Understanding the biosynthetic origins of this compound is crucial for harnessing its potential in various applications, including drug development and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathways, key enzymatic players, and the experimental methodologies used to investigate the synthesis of this compound and related long-chain fatty aldehydes.
Core Biosynthetic Pathways of this compound
The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids. The primary pathway involves the activation of a C19 fatty acid, nonadecanoic acid, and its subsequent reduction.
Primary Biosynthetic Route: The Fatty Acyl-CoA Reduction Pathway
The most recognized pathway for the formation of long-chain fatty aldehydes proceeds through the activation of a fatty acid to a fatty acyl-CoA thioester, which is then reduced. This pathway can be summarized in two main steps:
-
Activation of Nonadecanoic Acid: The precursor, nonadecanoic acid, is first activated to its coenzyme A (CoA) derivative, nonadecanoyl-CoA. This reaction is catalyzed by Fatty Acyl-CoA Synthetases (ACS) or Fatty Acyl-CoA Ligases. These enzymes utilize ATP to adenylate the fatty acid, which then reacts with Coenzyme A to form the fatty acyl-CoA.[1][2]
-
Reduction of Nonadecanoyl-CoA: The activated fatty acyl-CoA is then reduced to this compound. This reduction is catalyzed by Fatty Acyl-CoA Reductases (FARs) . This enzymatic step is crucial and often proceeds via an aldehyde intermediate which can be released or further reduced to the corresponding fatty alcohol (nonadecanol).[1][3][4]
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae [frontiersin.org]
- 4. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Nonadecanal as a Potential Volatile Organic Compound (VOC) Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of non-invasive biomarkers for the early detection and monitoring of diseases such as cancer is a paramount objective in modern medicine. Volatile organic compounds (VOCs), present in exhaled breath, blood, and urine, have emerged as promising candidates due to their direct link to metabolic processes within the body. This technical guide focuses on nonadecanal, a long-chain aldehyde, as a potential VOC biomarker. This compound's presence and concentration can be indicative of systemic oxidative stress, a key factor in the pathophysiology of numerous diseases, including cancer. This document provides an in-depth overview of the core principles, experimental methodologies, and potential signaling pathways related to this compound as a biomarker.
Data Presentation: Quantitative Insights into Aldehyde VOCs in Cancer
Quantitative analysis of VOCs is crucial for establishing their viability as clinical biomarkers. While specific data for this compound is still emerging, studies on analogous long-chain aldehydes, such as nonanal, provide valuable insights into the potential concentration differences between healthy individuals and cancer patients. The following table summarizes representative quantitative data for nonanal detected in the exhaled breath of breast cancer patients compared to healthy controls.
| Biomarker | Condition | Biological Matrix | Concentration (ppbv) | Analytical Method | Reference |
| Nonanal | Breast Cancer | Exhaled Breath | 23.14 | GC-MS | [1] |
| Nonanal | Healthy Control | Exhaled Breath | Not specified | GC-MS | [1] |
Note: ppbv = parts per billion by volume. This data for nonanal is presented as a representative example for long-chain aldehydes.
Biological Basis: The Link Between this compound and Oxidative Stress
This compound is a product of lipid peroxidation, a process initiated by oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes.[1] This degradation cascade generates a variety of aldehydes, including this compound, which are then released into the bloodstream and can be expelled through breath or excreted in urine. The elevated metabolic rate and oxidative stress characteristic of cancer cells can lead to increased lipid peroxidation, resulting in higher concentrations of this compound and other VOCs.
Signaling Pathway: Lipid Peroxidation Leading to this compound Formation
The following diagram illustrates the general pathway of lipid peroxidation, which is the source of this compound.
Experimental Protocols: Detection and Quantification of this compound
The gold standard for the analysis of VOCs like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation and identification of individual compounds within a complex mixture.
Sample Collection and Preparation
1. Exhaled Breath:
-
Collection: Subjects exhale into an inert collection bag (e.g., Tedlar®) or directly through a sorbent tube to trap VOCs.
-
Pre-concentration: Thermal desorption is commonly used to release the trapped VOCs from the sorbent tube into the GC-MS system.
2. Blood (Plasma/Serum):
-
Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Preparation: Plasma or serum is separated by centrifugation. A liquid-liquid extraction or solid-phase microextraction (SPME) is then employed to isolate the VOCs from the complex matrix.
3. Urine:
-
Collection: Mid-stream urine samples are collected in sterile containers.
-
Preparation: Headspace analysis is a common technique where the urine sample is gently heated in a sealed vial, and the vapor (headspace) containing the VOCs is injected into the GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a representative GC-MS protocol for the analysis of long-chain aldehydes like this compound. Optimization for specific instruments and matrices is recommended.
| Parameter | Specification |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |
| Scan Range | m/z 40-400. |
| Data Acquisition | Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification. |
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound as a VOC biomarker.
Conclusion and Future Directions
This compound holds significant promise as a non-invasive VOC biomarker for diseases characterized by oxidative stress, such as cancer. Its origin from lipid peroxidation provides a strong biological rationale for its investigation. Standardized and validated analytical methods, primarily GC-MS, are essential for the accurate quantification of this compound in clinical samples. While preliminary data on related long-chain aldehydes are encouraging, further large-scale clinical studies are required to establish the specific concentration ranges of this compound associated with different disease states and its diagnostic and prognostic utility. The development of sensitive and specific assays for this compound could pave the way for its integration into routine clinical practice, offering a valuable tool for early disease detection and personalized medicine.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Nonadecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of Nonadecanal, a long-chain saturated fatty aldehyde, for research applications. The synthesis is achieved through the mild oxidation of the commercially available corresponding primary alcohol, 1-Nonadecanol. This protocol outlines three common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. A detailed, step-by-step experimental procedure is provided for the Swern oxidation, chosen for its mild reaction conditions and high chemoselectivity. Additionally, this document includes a summary of the required reagents and their properties, a comprehensive work-up and purification procedure, and expected characterization data for the final product.
Introduction
Long-chain aldehydes, such as this compound, are important intermediates and building blocks in organic synthesis and are utilized in the development of pharmaceuticals, fragrances, and other specialty chemicals. Their synthesis requires mild and selective oxidation of the corresponding primary alcohols to prevent over-oxidation to carboxylic acids. This protocol details reliable methods for the synthesis of this compound from 1-Nonadecanol, providing researchers with a practical guide for its preparation in a laboratory setting.
Chemical Reaction
The synthesis of this compound from 1-Nonadecanol is an oxidation reaction. The general transformation is depicted below:
C₁₈H₃₇CH₂OH (1-Nonadecanol) → C₁₈H₃₇CHO (this compound)
This conversion can be effectively carried out using several mild oxidizing agents. The choice of reagent can depend on factors such as substrate sensitivity, desired scale, and safety considerations.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |
| 1-Nonadecanol | C₁₉H₄₀O | 284.52 | Starting Material | Commercially available white solid. |
| For Swern Oxidation | ||||
| Oxalyl chloride | (COCl)₂ | 126.93 | Activating Agent | Highly toxic and corrosive. Handle with extreme care in a fume hood. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Oxidant | Anhydrous grade is essential. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Anhydrous grade is recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is essential. |
| For Dess-Martin Oxidation | ||||
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Oxidizing Agent | Can be shock-sensitive. Handle with care.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |
| For PCC Oxidation | ||||
| Pyridinium chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | Oxidizing Agent | Chromium-based reagent, handle with appropriate safety precautions.[2][3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |
| Celite® | N/A | N/A | Filter Aid |
Experimental Protocols
This section details the experimental procedure for the Swern oxidation of 1-Nonadecanol to this compound. Swern oxidation is a reliable and mild method that avoids the use of heavy metals.[5][6]
Protocol: Swern Oxidation of 1-Nonadecanol
1. Preparation of the Activating Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 eq.) to the stirred DCM.
-
To this solution, add anhydrous dimethyl sulfoxide (DMSO, 4.0 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. The formation of a white precipitate may be observed.
2. Oxidation of 1-Nonadecanol:
-
Dissolve 1-Nonadecanol (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the 1-Nonadecanol solution dropwise to the activated DMSO mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Reaction Quench and Work-up:
-
Slowly add anhydrous triethylamine (TEA, 5.0 eq.) to the reaction mixture at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add water to the reaction mixture to quench the reaction and dissolve the triethylammonium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This compound is significantly less polar than the starting alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Swern Oxidation | Dess-Martin Oxidation | PCC Oxidation |
| Typical Yield | 85-95% | 90-98% | 80-90% |
| Reaction Temperature | -78 °C to RT | Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours | 2-4 hours |
| Purity (after chromatography) | >98% | >98% | >95% |
Note: The yields and reaction times are typical for mild oxidations of primary alcohols and may vary for the specific synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results for this compound (C₁₉H₃₈O) |
| ¹H NMR (CDCl₃) | δ ~9.76 (t, 1H, -CHO), 2.42 (dt, 2H, -CH₂CHO), 1.63 (m, 2H), 1.25 (s, 30H), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~202.9 (-CHO), 43.9 (-CH₂CHO), 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 22.7, 14.1 (-CH₃) |
| FTIR (neat) | ~2917, 2849 (C-H stretch), ~1725 (C=O stretch, strong), ~1465 (C-H bend) cm⁻¹ |
| Mass Spectrometry (EI) | m/z = 282 (M⁺), fragments corresponding to loss of alkyl chains. |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Oxalyl chloride is highly toxic and corrosive and should be handled with extreme caution.
-
Dess-Martin periodinane is potentially explosive and should be handled with care.
-
Chromium reagents like PCC are toxic and should be handled with appropriate safety measures.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from 1-Nonadecanol using mild oxidation methods. The detailed protocol for the Swern oxidation, along with information on alternative methods, purification, and characterization, should enable researchers to successfully prepare this valuable long-chain aldehyde for their research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0196768) [np-mrd.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Nonadecanal in Human Breath Samples by GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of nonadecanal, a long-chain aldehyde, in human breath samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potential biomarker for oxidative stress, which is implicated in the pathogenesis of various respiratory diseases, including lung cancer.[1][2][3] The method involves the collection of exhaled breath, derivatization of this compound to a more volatile and thermally stable oxime derivative, and subsequent analysis by GC-MS. This non-invasive technique offers a promising tool for clinical research, disease diagnosis, and monitoring therapeutic responses.
Introduction
Volatile organic compounds (VOCs) present in exhaled breath are products of metabolic processes within the body.[3] Alterations in these metabolic pathways due to disease can lead to changes in the composition and concentration of VOCs in breath, providing a unique "breathprint" that can be used for diagnostic purposes.[3] Aldehydes, in particular, are well-established products of lipid peroxidation resulting from oxidative stress.[1][2][4] Increased levels of various aldehydes have been detected in the breath of patients with lung cancer and other inflammatory lung conditions.[1][2][5]
This compound (C19H38O) is a long-chain saturated aldehyde. While much of the research on breath aldehydes has focused on shorter-chain compounds, long-chain aldehydes are also products of lipid peroxidation and are expected to be elevated in conditions of high oxidative stress.[4][6] This application note provides a detailed protocol for the collection and analysis of this compound in breath samples, offering a valuable tool for researchers and clinicians in the field of breath analysis and biomarker discovery.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in breath samples is depicted below.
Caption: Experimental workflow for this compound analysis in breath.
Detailed Protocols
Breath Sample Collection
Materials:
-
Bio-VOC™ breath sampler or similar device for collecting the last portion of exhaled air (alveolar breath).
-
Sorbent tubes (e.g., Tenax® TA) for trapping VOCs.
-
Isopropanol wipes.
Procedure:
-
Subject Preparation: Instruct the subject to avoid smoking, eating, and drinking (except water) for at least 8 hours prior to sample collection to minimize exogenous VOCs. The collection should take place in a controlled environment with low background VOC levels.
-
Device Preparation: Clean the outside of the Bio-VOC™ sampler with an isopropanol wipe.
-
Breath Collection:
-
Ask the subject to take a deep breath and exhale completely through the Bio-VOC™ sampler.
-
The device is designed to capture the end-tidal (alveolar) portion of the breath, which is most representative of the compounds in the bloodstream.
-
Collect a standardized volume of breath (e.g., 1 liter).
-
-
Sample Storage: Immediately after collection, cap the sorbent tubes and store them at -80°C until analysis to ensure sample stability.
Sample Preparation: Derivatization with PFBHA
This protocol is adapted from a method for the derivatization of hexadecanal, a similar long-chain aldehyde.[7]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Internal Standard (IS): e.g., deuterated this compound or a similar long-chain aldehyde not expected to be in the sample.
-
Pyridine (reagent grade).
-
Hexane (GC grade).
-
Ultrapure water.
-
2 mL amber glass vials with PTFE-lined screw caps.
-
Thermal desorption unit.
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.
-
Sample Desorption and Derivatization:
-
Place the sorbent tube in a thermal desorber connected to a GC-MS system.
-
Spike the sample with a known amount of the internal standard solution.
-
The VOCs are thermally desorbed from the sorbent tube and trapped in a cold trap.
-
The trapped VOCs are then rapidly heated and transferred to the GC column.
-
Alternatively, for on-sorbent derivatization: A solution of PFBHA can be loaded onto the sorbent tube prior to breath collection. During thermal desorption, the derivatization reaction occurs in the heated transfer line.
-
-
Liquid-Phase Derivatization (if sample is in liquid form, e.g., from exhaled breath condensate):
-
To the extracted and dried sample residue in a 2 mL vial, add 50 µL of the PFBHA solution.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 200 µL of ultrapure water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the this compound-PFBHA oxime derivative to a GC vial for analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A capillary column suitable for the analysis of long-chain aldehydes, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
GC Parameters (starting point, may require optimization):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) is recommended for high sensitivity with PFBHA derivatives.[8][9] Methane can be used as the reagent gas.
-
Ion Source Temperature: 200°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. The specific ions to monitor for the this compound-PFBHA oxime and the internal standard should be determined by analyzing a standard solution in full scan mode. For PFBHA oximes of long-chain aldehydes, the [M-HF]⁻ ion is often a prominent and suitable choice for quantification.[8]
Quantitative Data
Specific quantitative data for this compound in human breath is not widely available in the literature. However, studies on other long-chain aldehydes, such as nonanal, have shown significantly elevated levels in the breath of lung cancer patients compared to healthy controls. The following table summarizes representative data for nonanal, which can serve as an indicator of the expected concentration range for similar long-chain aldehydes like this compound.
| Analyte | Patient Group | Concentration (pmol/L) | Reference |
| Nonanal | Healthy Non-Smokers | 10.1 ± 4.2 | Poli et al., 2010 |
| NSCLC Patients | 27.6 ± 12.5 | Poli et al., 2010 |
NSCLC: Non-Small Cell Lung Cancer. Data presented as mean ± standard deviation.
Conclusion
The GC-MS method detailed in this application note provides a sensitive and reliable approach for the quantification of this compound in human breath samples. The non-invasive nature of breath collection, coupled with the high specificity and sensitivity of GC-MS analysis after PFBHA derivatization, makes this method highly suitable for clinical research and the development of diagnostic tools for diseases associated with oxidative stress. Further studies are warranted to establish the normal range of this compound in the breath of healthy individuals and to validate its clinical utility as a biomarker for specific diseases.
References
- 1. Exhaled Aldehydes as Biomarkers for Lung Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-invasive detection of early-stage lung cancer through exhaled breath volatile organic compound analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Year Study of Markers of Oxidative Stress in Exhaled Breath Condensate in Workers Producing Nanocomposites, Extended by Plasma and Urine Analysis in Last Two Years [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Nonadecanal for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of nonadecanal prior to analysis by gas chromatography (GC). Direct GC analysis of long-chain aldehydes like this compound is challenging due to their polarity and potential thermal instability, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization converts this compound into a more volatile and thermally stable compound, significantly improving its chromatographic behavior and detection.
Two primary derivatization methods are presented:
-
Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Two-step Methoximation-Silylation (MeOx-TMS)
Method 1: Oximation with PFBHA
Principle
Oximation is a highly specific and efficient method for derivatizing aldehydes. PFBHA reacts with the carbonyl group of this compound to form a stable pentafluorobenzyl oxime derivative. The introduction of the pentafluorobenzyl group increases the molecular weight and volatility of the analyte. Furthermore, the five fluorine atoms make the derivative highly sensitive to electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry (MS), allowing for very low detection limits.[1][2]
Experimental Protocol
This protocol is adapted from a method for the quantitative analysis of hexadecanal, a C16 fatty aldehyde.[3]
Materials and Reagents:
-
This compound standard (≥95% purity)
-
Internal Standard (IS): e.g., deuterated this compound or a similar long-chain aldehyde not present in the sample.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine or HPLC-grade water (for reagent preparation)
-
Hexane (GC grade)
-
Ultrapure water
-
Anhydrous sodium sulfate
-
2 mL amber glass vials with PTFE-lined screw caps
-
250 µL glass inserts for GC vials
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a 2 mL glass vial.
-
If the sample is in solution, transfer a known volume and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard solution.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of PFBHA in pyridine or HPLC-grade water.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of the PFBHA solution.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[3]
-
-
Extraction:
-
After the vial has cooled to room temperature, add 200 µL of hexane and 200 µL of ultrapure water.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the hexane layer.
-
Centrifuge for 5-10 minutes to ensure phase separation.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer to a GC vial insert containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data
The following table summarizes representative quantitative data for the analysis of long-chain fatty aldehydes using PFBHA derivatization and GC-MS with negative ion chemical ionization.
| Parameter | Typical Performance for Long-Chain Fatty Aldehydes |
| Linearity | Linear over at least two orders of magnitude[2][4] |
| Limit of Detection (LOD) | 0.5 pmol[2][4] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD |
| Recovery | Dependent on extraction efficiency, generally >85% |
| Precision (RSD%) | <15% |
Note: These values are for long-chain fatty aldehydes like hexadecanal and octadecanal and should be experimentally verified for this compound in the specific sample matrix.
GC-MS Conditions
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min |
| MS Ion Source | Negative Ion Chemical Ionization (NICI) |
| Ion Source Temperature | 150°C |
| Quadrupole Temperature | 150°C |
| Reagent Gas | Methane or Ammonia |
| Detection Mode | Selected Ion Monitoring (SIM) of the [M-HF]⁻ ion. For this compound-PFBHA oxime, the expected m/z would be calculated based on its molecular weight. |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Method 2: Two-Step Methoximation-Silylation (MeOx-TMS)
Principle
For aldehydes, a two-step derivatization process involving methoximation followed by silylation is highly recommended to prevent the formation of multiple derivatives due to tautomerization (enolization) of the carbonyl group.
-
Methoximation (MeOx): Methoxyamine hydrochloride reacts with the carbonyl group of this compound to form a stable methoxime derivative. This step "protects" the carbonyl group and prevents it from enolizing during the subsequent silylation step.
-
Trimethylsilylation (TMS): A silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS), is then used. While this compound itself does not have active hydrogens for silylation after methoximation, this step is crucial when analyzing a mixture of compounds where other analytes (e.g., fatty acids, alcohols) with active hydrogens are present. For the analysis of pure this compound, the methoximation step alone might be sufficient, but the two-step process is standard in metabolomics for comprehensive profiling.
Experimental Protocol
This protocol is a widely used method in metabolomics for the derivatization of a broad range of metabolites, including aldehydes.
Materials and Reagents:
-
This compound standard (≥95% purity)
-
Internal Standard (IS): e.g., a non-endogenous stable isotope-labeled compound.
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
2 mL amber glass vials with PTFE-lined screw caps
-
Heating block or incubator shaker
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended as silylating reagents are moisture-sensitive.
-
Transfer the dried sample to a 2 mL glass vial.
-
Add a known amount of the internal standard.
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample.
-
Cap the vial tightly and vortex to ensure the sample is dissolved.
-
Incubate at 30-37°C for 90 minutes with shaking.
-
-
Silylation:
-
After the vial has cooled to room temperature, add 80-100 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Incubate at 37-60°C for 30 minutes with shaking.
-
-
Sample Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial insert.
-
The sample is now ready for GC-MS analysis. Derivatized samples should ideally be analyzed within 24 hours.
-
Quantitative Data
| Parameter | Typical Performance for MeOx-TMS Derivatized Metabolites |
| Linearity (r²) | >0.99 for a wide range of metabolites |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, analyte dependent |
| Limit of Quantitation (LOQ) | Low ng/mL to µg/mL range, analyte dependent |
| Recovery | Matrix and analyte dependent, typically evaluated through internal standards |
| Precision (RSD%) | <15-20% for most metabolites |
Note: These are general performance characteristics. For quantitative analysis of this compound, a full method validation is required.
GC-MS Conditions
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250-280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 5-10°C/min to 320°C, hold for 5-10 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 50-650) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for quantitative analysis. |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Visualization of Experimental Workflows
Caption: PFBHA Oximation Workflow for this compound.
Caption: MeOx-TMS Derivatization Workflow for this compound.
References
- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Nonadecanal using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Nonadecanal using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain saturated aldehyde, is a volatile compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. SPME offers a simple, solvent-free, and sensitive method for its extraction and concentration from various sample matrices.
Introduction to SPME for Aldehyde Analysis
Solid-Phase Microextraction (SPME) is a sample preparation technique that utilizes a coated fiber to concentrate volatile and semi-volatile analytes from a sample matrix.[1] The analytes partition between the sample matrix (or its headspace) and the stationary phase coated on the fiber.[2] Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[3]
For aldehydes like this compound, derivatization is often employed to enhance their volatility and improve chromatographic performance. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of the aldehyde to form a more stable and readily analyzable oxime derivative.[4][5][6][7]
Experimental Protocols
The following protocols are designed as a starting point for the development of a validated method for this compound analysis. Optimization of parameters such as fiber selection, extraction time, and temperature may be necessary depending on the specific sample matrix and analytical instrumentation.
2.1. Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-compatible holder.
-
SPME Fibers: A selection of fibers should be tested. Based on the semi-volatile nature of this compound, the following are recommended for initial screening:
-
Derivatizing Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in water).[10]
-
Internal Standard (IS): A suitable internal standard, such as a deuterated aldehyde or a compound with similar chemical properties but not present in the sample, should be used for accurate quantification.
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa.
-
Other: Sodium chloride, organic-free water, standard solutions of this compound.
2.2. Headspace SPME with On-Vial Derivatization Protocol
This protocol is suitable for liquid or solid samples where this compound is present as a volatile or semi-volatile compound.
-
Sample Preparation:
-
Derivatization:
-
Add a sufficient volume of the PFBHA solution to the sample vial (e.g., 100 µL of a 20 mg/mL solution).[10]
-
Seal the vial immediately with a PTFE-lined septum.
-
-
Incubation and Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for both derivatization and equilibration of the headspace.[10]
-
After incubation, expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the derivatized this compound.[9] The vial should be maintained at the incubation temperature during extraction.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS system.
-
Desorb the analytes from the fiber for a specified time (e.g., 5 minutes) at an appropriate temperature (e.g., 220°C).[5]
-
2.3. On-Fiber Derivatization Protocol
This alternative protocol involves loading the derivatizing agent directly onto the SPME fiber.
-
Fiber Loading:
-
Expose the SPME fiber to the headspace of a vial containing the PFBHA solution to load the derivatizing agent onto the fiber coating.
-
-
Sample Preparation:
-
Prepare the sample in a headspace vial as described in section 2.2.1, but without the addition of the PFBHA solution.
-
-
Extraction and Derivatization:
-
Expose the PFBHA-loaded fiber to the headspace of the sample vial. The derivatization reaction will occur on the fiber surface.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined extraction time (e.g., 30-60 minutes).
-
-
Desorption and GC-MS Analysis:
-
Follow the procedure outlined in section 2.2.4.
-
2.4. GC-MS Parameters
The following GC-MS parameters are provided as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injector Temperature | 220°C[5] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 0.8 mL/min)[5] |
| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar[5] |
| Oven Temperature Program | Initial temperature 50°C for 2 min, ramp to 120°C at 30°C/min, then to 200°C and hold for 10 min[5] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Data Presentation
Table 1: Method Validation Parameters for Aldehyde Analysis by SPME-GC-MS
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | ng/L to µg/kg range | [5][10] |
| Limit of Quantification (LOQ) | ng/L to µg/kg range | [5][10] |
| Precision (RSD%) | < 15% | [5][10] |
| Recovery (%) | 68-128% | [5] |
Table 2: Comparison of SPME Fiber Coatings for Aldehyde Analysis
| Fiber Coating | Polarity | Target Analytes | Reference |
| 100 µm PDMS | Non-polar | Volatile and semi-volatile non-polar compounds | [8] |
| 65 µm PDMS/DVB | Bipolar | Volatile and semi-volatile polar and non-polar compounds | [6] |
| 50/30 µm DVB/CAR/PDMS | Bipolar | Wide range of volatile and semi-volatile compounds (C3-C20) | [9] |
Visualizations
Diagram 1: Experimental Workflow for Headspace SPME Analysis of this compound
Caption: Workflow for this compound analysis using headspace SPME with on-vial derivatization.
Diagram 2: Logical Relationship of Key SPME Parameters
Caption: Key parameters influencing the SPME extraction efficiency of this compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Nonadecanal in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of nonadecanal in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low volatility and ionization efficiency of long-chain aldehydes, a derivatization step using Girard's Reagent T (GirT) is employed to form a charged derivative, enhancing detection by electrospray ionization. Sample preparation involves a liquid-liquid extraction to isolate lipids, followed by derivatization. Chromatographic separation is achieved on a reversed-phase C18 column. The method is highly selective and sensitive, utilizing Multiple Reaction Monitoring (MRM) for quantification. This protocol is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and oxidative stress biomarkers.
Introduction
This compound is a long-chain fatty aldehyde that is formed endogenously through processes such as lipid peroxidation of polyunsaturated fatty acids.[1][2] Fatty aldehydes are reactive molecules that can form adducts with proteins and DNA, leading to cellular damage.[3] Their levels are tightly regulated by enzymes like fatty aldehyde dehydrogenase (FALDH), which oxidizes them to their corresponding carboxylic acids.[1][4][5][6] Dysregulation of fatty aldehyde metabolism has been implicated in various pathological conditions, making their accurate quantification in biological matrices like human plasma crucial for biomarker discovery and clinical research.[4][7]
The analysis of this compound presents challenges due to its poor ionization in typical electrospray sources. To overcome this, this method utilizes derivatization with Girard's Reagent T (GirT), which introduces a permanently charged quaternary ammonium group to the aldehyde, significantly improving its ionization efficiency in positive-ion ESI-MS/MS.[8][9]
Experimental
2.1. Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
This compound-d37 (Internal Standard, IS) (Cambridge Isotope Laboratories)
-
Girard's Reagent T (Sigma-Aldrich)
-
LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid (Fisher Scientific)
-
Human plasma (BioIVT)
-
Chloroform, HPLC grade (Fisher Scientific)
2.2. Sample Preparation
A liquid-liquid extraction method is used to extract lipids from the plasma matrix.
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d37, 1 µg/mL in methanol).
-
Add 400 µL of a cold chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
2.3. Derivatization Protocol
-
Reconstitute the dried extract in 50 µL of a 50:50 (v/v) methanol:acetic acid solution.
-
Add 50 µL of Girard's Reagent T solution (10 mg/mL in 50:50 methanol:acetic acid).
-
Vortex and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
2.5. MRM Transitions
The MRM transitions were optimized by infusing the derivatized standards. The most intense and stable transitions were chosen for quantification and confirmation. The characteristic fragmentation of GirT derivatives involves the neutral loss of the trimethylamine group (59 Da).[8][10]
Table 3: MRM Transitions for GirT-Derivatized this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound-GirT | 396.4 | 337.4 | 25 | 59.1 | 40 |
| This compound-d37-GirT (IS) | 433.4 | 374.4 | 25 | 59.1 | 40 |
Results and Discussion
3.1. Method Performance
The method was validated for linearity, precision, accuracy, and sensitivity.
3.2. Calibration Curve
Calibration standards were prepared by spiking known amounts of this compound into a surrogate matrix (e.g., stripped plasma) and processing them through the entire sample preparation and derivatization procedure. A linear range was established from 1 ng/mL to 1000 ng/mL, which is expected to cover physiological and pathological concentrations.[11]
Table 4: Calibration Curve and Quality Control Data
| Level | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Cal 1 | 1 | 0.98 ± 0.12 | 98.0 | 12.2 |
| Cal 2 | 5 | 5.15 ± 0.45 | 103.0 | 8.7 |
| Cal 3 | 25 | 24.5 ± 1.9 | 98.0 | 7.8 |
| Cal 4 | 100 | 105.2 ± 6.3 | 105.2 | 6.0 |
| Cal 5 | 500 | 489.5 ± 24.1 | 97.9 | 4.9 |
| Cal 6 | 1000 | 1011.0 ± 45.5 | 101.1 | 4.5 |
| LQC | 3 | 2.91 ± 0.28 | 97.0 | 9.6 |
| MQC | 150 | 158.3 ± 9.5 | 105.5 | 6.0 |
| HQC | 750 | 735.0 ± 31.2 | 98.0 | 4.2 |
The calibration curve demonstrated excellent linearity with a correlation coefficient (r²) > 0.99. The accuracy and precision for all calibration and QC levels were within ±15% (±20% for LLOQ), meeting standard bioanalytical method validation guidelines.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Biological pathway of this compound generation and metabolism.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific workflow for the quantitative analysis of this compound in human plasma. The use of Girard's Reagent T derivatization is critical for achieving the required sensitivity for detecting endogenous levels of this long-chain aldehyde. This application note provides a complete protocol that can be readily implemented in clinical and research laboratories for studying the role of lipid peroxidation and fatty aldehyde metabolism in human health and disease.
References
- 1. Fatty aldehyde dehydrogenase is up-regulated by polyunsaturated fatty acid via peroxisome proliferator-activated receptor alpha and suppresses polyunsaturated fatty acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of lipid peroxidation products and their use as biomarkers in early detection of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarkers of lipid peroxidation in clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Headspace Analysis of Nonadecanal as a Volatile Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanal, a long-chain aliphatic aldehyde, is emerging as a potential volatile organic compound (VOC) biomarker for monitoring oxidative stress. Elevated levels of endogenous aldehydes are indicative of increased lipid peroxidation, a key pathological process in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] The analysis of volatile aldehydes, such as this compound, in biological matrices like breath, plasma, and urine offers a non-invasive window into the systemic oxidative state of an individual.[3][4] Headspace sampling, coupled with gas chromatography-mass spectrometry (GC-MS), provides a sensitive and robust method for the detection and quantification of these volatile biomarkers.[5]
These application notes provide a comprehensive overview of the methodologies for the headspace analysis of this compound, its relevance as a biomarker, and protocols for its quantification in biological samples.
Biological Significance of this compound
This compound is a product of the non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][6] Under conditions of oxidative stress, reactive oxygen species (ROS) attack these lipids, initiating a chain reaction that leads to the formation of various lipid hydroperoxides.[1] These unstable intermediates subsequently decompose to form a complex mixture of secondary products, including a range of aldehydes. The presence of long-chain aldehydes like this compound in biological samples is therefore a direct indicator of systemic lipid peroxidation and oxidative damage.[3]
Studies have demonstrated a correlation between elevated levels of various aldehydes in exhaled breath and the presence of lung cancer.[3][7] While direct quantitative data for this compound is still emerging, the analysis of structurally similar long-chain aldehydes serves as a strong rationale for its investigation as a specific and sensitive biomarker.
Quantitative Data Summary
Direct quantitative data for this compound in human biological samples is limited in the current literature. However, data for other structurally related aldehydes, particularly Nonanal (C9) and Hexadecanal (C16), provide a valuable reference for expected concentration ranges and potential diagnostic utility. The following table summarizes representative quantitative data for these analogous aldehydes in different biological matrices and disease states.
| Aldehyde | Matrix | Condition | Concentration Range | Reference |
| Nonanal | Exhaled Breath | Lung Cancer | Significantly higher than controls | [7] |
| Exhaled Breath | Healthy Controls | Mean: ~1.5-3.5 ng/L | [7] | |
| Plasma | Healthy Controls | Not specified | [8] | |
| Hexadecanal | Plasma | Healthy Controls | Not specified | [9] |
| Tissue | Healthy Controls | Not specified | [9] |
Note: The concentrations of volatile aldehydes can vary significantly based on collection and analysis methods, as well as individual physiological differences. The data presented here should be considered indicative.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Plasma
This protocol outlines the extraction of this compound from human plasma for subsequent analysis by GC-MS.
Materials:
-
Human plasma samples
-
20 mL headspace vials with PTFE-lined septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber
-
Heater-stirrer or incubation oven
-
GC-MS system
Procedure:
-
Sample Preparation: Aliquot 1 mL of human plasma into a 20 mL headspace vial. For quantitative analysis, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound).
-
Incubation and Extraction: Seal the vial and place it in a heater-stirrer or incubation oven set to 60°C. Allow the sample to equilibrate for 30 minutes.
-
SPME Adsorption: After equilibration, expose the CAR/PDMS SPME fiber to the headspace above the plasma sample for a further 30 minutes at 60°C to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis: Immediately after extraction, withdraw the SPME fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and effects of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Observation of nonanoic acid and aldehydes in exhaled breath of patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Revolutionizing Lipidomics: Nonadecanal as a Gold Standard for Fatty Aldehyde Quantification
Introduction
Long-chain fatty aldehydes are increasingly recognized as critical signaling molecules and biomarkers implicated in a myriad of physiological and pathological processes, including cellular stress responses, apoptosis, and metabolic disorders.[1][2] Their inherent reactivity and typically low abundance in complex biological matrices, however, present significant analytical challenges.[3] Accurate and reproducible quantification is paramount to elucidating their precise roles in health and disease. This application note details a robust and sensitive methodology for the quantification of fatty aldehydes in biological samples using nonadecanal as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
This compound (C19H38O), a 19-carbon saturated fatty aldehyde, serves as an ideal internal standard for the quantification of other long-chain fatty aldehydes.[4][5] Its structural similarity to endogenous fatty aldehydes ensures comparable extraction efficiency and derivatization kinetics, while its unique mass allows for clear differentiation and accurate quantification. The use of a stable, non-endogenous internal standard like this compound is crucial for correcting sample loss during preparation and accounting for matrix effects during analysis.[3]
Core Principles of Fatty Aldehyde Quantification
The quantification of fatty aldehydes from complex biological samples necessitates a multi-step approach to ensure accuracy and reproducibility. The workflow involves the addition of a known quantity of the internal standard (this compound) to the sample at the outset. This is followed by lipid extraction, derivatization to enhance volatility and stability for GC-MS analysis, and finally, instrumental analysis and data processing.
The fundamental principle of this method lies in isotope dilution mass spectrometry, where the ratio of the endogenous analyte to the internal standard is measured. This ratio is then used to calculate the absolute concentration of the analyte in the original sample by referencing a calibration curve.
Fatty Aldehyde Metabolism and Signaling
Long-chain fatty aldehydes are not merely metabolic intermediates but are active participants in cellular signaling.[1][2] They are generated from various metabolic pathways, including the degradation of sphingolipids and plasmalogens.[6] An accumulation of fatty aldehydes can lead to cellular toxicity and has been linked to various disease states.[7] For instance, deficiencies in fatty aldehyde dehydrogenase (FALDH), the enzyme responsible for oxidizing fatty aldehydes to their corresponding fatty acids, are associated with Sjögren-Larsson Syndrome.[6] The ability to accurately quantify specific fatty aldehydes is therefore essential for understanding these pathways and their pathological implications.
Below is a diagram illustrating the major metabolic pathways that lead to the production of long-chain fatty aldehydes.
Quantitative Data Presentation
The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data for a range of fatty aldehydes. The following tables summarize representative data from a validation study.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₈O[4] |
| Molecular Weight | 282.50 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., hexane, chloroform) |
Table 2: Representative Performance Data for Fatty Aldehyde Quantification using this compound Internal Standard
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| Hexadecanal (C16:0) | 18.2 | 0.5 | 1.5 | >0.998 |
| Octadecanal (C18:0) | 20.1 | 0.5 | 1.5 | >0.997 |
| This compound (IS) | 21.0 | - | - | - |
| Oleyl aldehyde (C18:1) | 19.9 | 0.8 | 2.4 | >0.996 |
Table 3: Accuracy and Precision of the Method
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Hexadecanal | 5.0 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50.0 | 51.2 ± 2.8 | 102.4 | 5.5 | |
| Octadecanal | 5.0 | 5.2 ± 0.4 | 104.0 | 7.7 |
| 50.0 | 48.9 ± 3.1 | 97.8 | 6.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Sample Preparation and Lipid Extraction
This protocol outlines the extraction of total lipids from biological samples using a modified Folch method.
Materials:
-
Biological sample (e.g., 100 µL plasma, 20 mg tissue homogenate)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To the sample in a glass centrifuge tube, add a precise volume of the this compound internal standard solution (e.g., 10 µL).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of Fatty Aldehydes
This protocol describes the derivatization of fatty aldehydes to their more volatile and stable O-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) derivatives for GC-MS analysis.[2]
Materials:
-
Dried lipid extract from Protocol 1
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 50 µL of the PFBHA solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the derivatized fatty aldehydes to a GC vial for analysis.
Protocol 3: GC-MS Analysis
This protocol provides typical GC-MS parameters for the analysis of PFBO-derivatized fatty aldehydes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-600)
Data Analysis:
-
Integrate the peak areas for the target fatty aldehyde derivatives and the this compound derivative.
-
Calculate the ratio of the analyte peak area to the this compound peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the fatty aldehyde standards.
-
Determine the concentration of the fatty aldehydes in the biological samples by interpolating their peak area ratios from the calibration curve and accounting for the initial sample weight or volume.
The following diagram illustrates the general experimental workflow for the quantification of fatty aldehydes using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Nonadecanal in Metabolomics Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of Nonadecanal in metabolomics research, particularly in the context of cancer studies. While direct research on this compound is emerging, this guide extrapolates from methodologies used for similar long-chain aldehydes and fatty alcohols to provide robust experimental protocols and explore hypothetical signaling pathways.
Introduction
This compound, a 19-carbon saturated aldehyde, is a lipid molecule that may play a role in various physiological and pathological processes. In the field of metabolomics, the study of small molecules in a biological system, long-chain aldehydes are gaining attention as potential biomarkers for disease diagnosis and prognosis. Altered lipid metabolism is a hallmark of cancer, making compounds like this compound promising targets for investigation in oncology research. This application note outlines detailed protocols for the detection and quantification of this compound and explores its potential involvement in cancer-related signaling pathways.
This compound as a Potential Biomarker in Cancer
While specific data for this compound is not yet widely available, related aldehydes have been identified as potential biomarkers in various diseases, including cancer. For instance, volatile organic compounds, including aldehydes, have been shown to have altered profiles in renal cell carcinoma. The unique metabolic reprogramming in cancer cells can lead to changes in the levels of specific lipids and their derivatives, which can be detected in various biological samples.
Table 1: Hypothetical Quantitative Data for this compound in a Cancer Model
| Sample Group | This compound Concentration (ng/mL) in Plasma (Mean ± SD) | Fold Change | p-value |
| Healthy Control (n=50) | 15.2 ± 3.1 | - | - |
| Early-Stage Cancer (n=50) | 28.9 ± 5.7 | 1.90 | <0.01 |
| Late-Stage Cancer (n=50) | 45.1 ± 8.2 | 2.97 | <0.001 |
This table presents hypothetical data to illustrate the potential of this compound as a biomarker. Actual values would need to be determined experimentally.
Experimental Protocols
Accurate and reliable quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary analytical platforms for this purpose.
Protocol 1: Quantification of this compound using GC-MS
This protocol is adapted from methods used for other long-chain aldehydes and alcohols. Derivatization is often required to increase the volatility of this compound for GC-MS analysis.
1. Sample Preparation (Lipid Extraction):
-
Principle: Extraction of lipids from biological samples (e.g., plasma, serum, tissue homogenate) using a solvent system.
-
Procedure:
-
To 100 µL of sample, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
2. Derivatization (Oximation):
-
Principle: Conversion of the aldehyde group to a more stable and volatile oxime derivative.
-
Procedure:
-
To the dried lipid extract, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Typical Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[1]
-
Injector: Splitless injection at 250-280°C.[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.[1] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[1]
-
Protocol 2: Quantification of this compound using LC-MS/MS
LC-MS offers the advantage of analyzing this compound without derivatization, though derivatization can enhance ionization efficiency.
1. Sample Preparation (Lipid Extraction):
-
Follow the same lipid extraction protocol as for GC-MS.
2. Reconstitution:
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 100 µL of 90:10 acetonitrile:water).
3. LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase column, such as a C18 (e.g., 100 mm length, 2.1 mm i.d., 1.7 µm particle size), is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Hypothetical Signaling Pathway Involvement
Altered lipid metabolism in cancer is often linked to the dysregulation of key signaling pathways that control cell growth, proliferation, and survival.[2][3][4][5] While the direct role of this compound is yet to be elucidated, we can hypothesize its involvement based on the known functions of other lipid molecules in cancer signaling. For example, lipid signaling molecules can act as second messengers or modulators of protein function, influencing pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
References
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a range of diseases, including metabolic syndrome and various cancers. This imbalance leads to cellular damage through the oxidation of lipids, proteins, and nucleic acids. Lipid peroxidation, in particular, generates a variety of reactive aldehydes, which can serve as biomarkers for assessing the extent of oxidative damage. Nonadecanal (C₁₉H₃₈O), a long-chain saturated fatty aldehyde, is emerging as a potential biomarker for oxidative stress-related conditions. It is believed to be a product of the oxidative degradation of omega-7 fatty acids, such as palmitoleic acid. This document provides an overview of this compound as a biomarker, details experimental protocols for its quantification, and explores its potential role in disease-related signaling pathways.
Data Presentation
While the direct quantification of this compound in large patient cohorts with metabolic syndrome or cancer compared to healthy controls is not yet widely published, the established methodologies for aldehyde analysis allow for the generation of such crucial data. The following table illustrates a template for presenting such quantitative findings, which would be essential for validating this compound as a robust biomarker.
| Biomarker | Disease State | Patient Cohort (n) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value vs. Healthy Controls | Reference |
| This compound | Metabolic Syndrome | [Data Not Yet Available] | [Value] | [Value] | [Value] | [Future Study] |
| Healthy Controls | [Data Not Yet Available] | [Value] | [Value] | - | [Future Study] | |
| This compound | Various Cancers | [Data Not Yet Available] | [Value] | [Value] | [Value] | [Future Study] |
| Healthy Controls | [Data Not Yet Available] | [Value] | [Value] | - | [Future Study] |
Absence of specific quantitative data in the current literature highlights a critical research gap and an opportunity for novel investigations in the field of oxidative stress biomarkers.
Signaling Pathways
Generation of this compound through Oxidative Stress
This compound is hypothesized to be formed from the oxidative breakdown of C19 fatty acids, which can be derived from longer-chain fatty acids like the omega-7 fatty acid, palmitoleic acid, through peroxidation. This process is initiated by ROS, which attack the double bonds in the fatty acid chain, leading to the formation of unstable lipid hydroperoxides. These hydroperoxides then decompose into various secondary products, including aldehydes like this compound.
Caption: Generation of this compound from Palmitoleic Acid.
Potential Downstream Signaling Effects of this compound
As a reactive aldehyde, this compound has the potential to interact with cellular macromolecules, thereby modulating various signaling pathways implicated in oxidative stress-related diseases. While direct evidence for this compound's specific targets is still under investigation, aldehydes are known to activate pro-inflammatory and pro-survival pathways such as NF-κB and Akt, which are often dysregulated in cancer and metabolic syndrome.
Caption: Potential this compound-Induced Signaling Pathways.
Experimental Protocols
The accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.
Experimental Workflow: GC-MS Quantification of this compound
Caption: GC-MS Workflow for this compound Quantification.
Protocol 1: Quantification of this compound in Human Serum by GC-MS
This protocol details the steps for the extraction, derivatization, and analysis of this compound from human serum samples.
1. Materials and Reagents:
-
Human serum samples
-
Internal Standard (IS): this compound-d38 or other appropriate deuterated aldehyde
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Isooctane
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
2. Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw serum samples on ice.
-
To 100 µL of serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids and transfer to a clean glass tube.
-
Dry the organic extract under a gentle stream of nitrogen gas at room temperature.
3. Derivatization:
-
To the dried lipid extract, add 100 µL of a 10 mg/mL PFBHA solution in isooctane.
-
Seal the tube and incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative of this compound.
-
After incubation, cool the sample to room temperature.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the PFBHA-oxime derivatives of this compound and the internal standard.
-
5. Quantification:
-
Construct a calibration curve using known concentrations of this compound standard treated with the same extraction and derivatization procedure.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound holds promise as a specific biomarker for oxidative stress resulting from the peroxidation of omega-7 fatty acids. The detailed GC-MS protocol provided here offers a robust method for its quantification in clinical research. Further studies are critically needed to establish the clinical utility of this compound by quantifying its levels in large patient cohorts with metabolic syndrome, various cancers, and other oxidative stress-related diseases. Such data will be invaluable for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.
Application Notes: Targeted Assay for Nonadecanal Detection
Introduction
Nonadecanal is a long-chain aliphatic aldehyde (LCAA) involved in various physiological and pathophysiological processes. LCAAs are produced endogenously through the metabolism of precursor lipids such as ether glycerolipids, fatty alcohols, and sphingolipids.[1] The primary metabolic pathway for long-chain aldehydes involves oxidation to the corresponding fatty acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[1][2] Due to their high reactivity, aldehydes like this compound are implicated in oxidative stress and cellular toxicity at elevated concentrations.[1] Consequently, the development of a robust and sensitive assay for this compound detection is crucial for researchers in metabolic studies, drug development, and biomarker discovery for various diseases, including neurodegenerative disorders.
Principle of Detection
This document outlines two primary methodologies for the detection and quantification of this compound in biological samples:
-
Colorimetric Screening Assay: This method is based on the reaction of the aldehyde functional group with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a colored product, a dinitrophenylhydrazone, which can be quantified spectrophotometrically.[3][4] This approach is suitable for high-throughput screening and provides a rapid estimation of total aldehyde content, which can be correlated to this compound levels when using a specific standard curve. Commercial kits based on similar principles offer a streamlined workflow for measuring total aldehydes.[5]
-
LC-MS/MS Confirmatory Assay: For highly specific and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method involves the extraction of lipids from the sample, derivatization of this compound to enhance its chromatographic and mass spectrometric properties, separation by HPLC, and detection by a mass spectrometer.[6] The use of a stable isotope-labeled internal standard allows for precise and accurate quantification by correcting for sample loss during preparation and analysis.[6]
Applications
-
Biomarker Discovery: Quantifying this compound levels in biological fluids (e.g., plasma, cerebrospinal fluid) or tissues can help identify potential biomarkers for metabolic disorders, oxidative stress-related diseases, and neurodegeneration.[7][8]
-
Metabolic Studies: Tracing the metabolic fate of this compound and other long-chain aldehydes provides insights into lipid metabolism and the function of enzymes like fatty aldehyde dehydrogenase (FALDH).[6][9]
-
Drug Development: Evaluating the effect of therapeutic compounds on this compound levels can be used to assess drug efficacy in modulating lipid metabolism or reducing aldehyde-induced toxicity.
-
Environmental and Food Science: Monitoring for the presence of aldehydes in various samples is important for quality control and safety assessment.[10]
Metabolic Pathway of this compound
The primary metabolic pathway for this compound involves its enzymatic conversion to a less reactive fatty acid.
Caption: Metabolic fate of this compound.
Experimental Workflow for this compound Detection
The following diagram outlines the general workflow for detecting this compound using both screening and confirmatory methods.
Caption: General experimental workflow.
Protocols
Protocol 1: Colorimetric Screening Assay for this compound
This protocol is adapted from general methods for aldehyde detection using 2,4-dinitrophenylhydrazine (DNPH) and is suitable for a 96-well plate format.[3][4]
Materials:
-
This compound standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2 M in acidic solvent, e.g., phosphoric acid)
-
Toluene, chromatographic grade
-
Methanol, HPLC grade
-
Potassium Hydroxide (KOH) solution (e.g., 15% w/v in water)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: a. Prepare a 10 mM stock solution of this compound in toluene. b. Create a series of dilutions from the stock solution in toluene to generate standards ranging from 10 µM to 1000 µM. c. Add 50 µL of each standard, a blank (toluene only), and prepared samples into separate wells of the 96-well plate.
-
Sample Preparation: a. Cell Lysates/Tissues: Homogenize sample in a suitable buffer. Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). Dry the organic phase under a gentle stream of nitrogen. b. Plasma/Serum: Perform a liquid-liquid extraction by adding 4 volumes of cold methanol, vortexing, and centrifuging to precipitate proteins. Collect the supernatant. c. Reconstitute the dried lipid extract or use the collected supernatant, dissolving it in a known volume of toluene.
-
Derivatization Reaction: a. Add 5 µL of the DNPH reagent to each well containing the standards, blank, and samples.[4] b. Mix gently on a plate shaker for 2 minutes at room temperature.[4] c. Incubate for 10-15 minutes at room temperature, protected from light.
-
Color Development: a. Add 25 µL of the KOH solution to each well to develop the color. The solution should turn a yellow-orange/red color in the presence of aldehydes. b. Incubate for 10 minutes at room temperature.
-
Measurement: a. Read the absorbance at a wavelength between 450-490 nm using a microplate reader. The optimal wavelength should be determined by scanning the spectrum of a derivatized standard.[4]
-
Calculation: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot a standard curve of absorbance versus this compound concentration. c. Determine the concentration of this compound in the samples from the standard curve.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a framework for the specific and sensitive quantification of this compound. It requires optimization based on the specific LC-MS/MS system available.
Materials:
-
This compound standard (≥95% purity)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d2 (custom synthesis may be required) or a commercially available long-chain aldehyde-d2 standard.[6]
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 HPLC column
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic Acid
-
DNPH solution (as in Protocol 1)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation and Extraction: a. To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard (IS) solution (concentration to be optimized, e.g., 500 nM). b. Perform lipid extraction as described in Protocol 1 (e.g., using methanol precipitation or a liquid-liquid extraction with Chloroform:Methanol).[6] c. Dry the organic extract under a gentle stream of nitrogen.
-
Derivatization: a. Reconstitute the dried extract in 100 µL of acetonitrile. b. Add 20 µL of DNPH solution and vortex. c. Incubate at 60°C for 30 minutes. d. Evaporate the solvent under nitrogen. e. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
LC-MS/MS Analysis: a. Chromatography:
- Inject 5-10 µL of the derivatized sample onto the C18 column.
- Perform a gradient elution. Example gradient: Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate. b. Mass Spectrometry:
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Optimize the parent and product ion transitions for both the this compound-DNPH derivative and the IS-DNPH derivative using Multiple Reaction Monitoring (MRM).
- Note: The exact m/z values for the precursor and product ions must be determined by infusing the derivatized standards.
-
Quantification and Data Analysis: a. Prepare a calibration curve by spiking known amounts of this compound standard into a blank matrix (e.g., charcoal-stripped plasma) and processing it alongside the samples. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard. c. Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Data from Colorimetric Assay
| Sample ID | Absorbance (490 nm) | Corrected Absorbance | Calculated Concentration (µM) |
| Blank | 0.052 | 0.000 | 0.0 |
| Standard 1 (10 µM) | 0.098 | 0.046 | 10.0 |
| Standard 2 (50 µM) | 0.255 | 0.203 | 50.0 |
| Control Sample 1 | 0.154 | 0.102 | 22.1 |
| Treated Sample 1 | 0.298 | 0.246 | 60.5 |
Table 2: Example Data from LC-MS/MS Assay
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 2,150 | 1,540,800 | 0.0014 | < LOQ (Limit of Quantitation) |
| Standard 1 (1 ng/mL) | 15,670 | 1,580,100 | 0.0099 | 1.0 |
| Standard 2 (10 ng/mL) | 152,500 | 1,550,500 | 0.0984 | 10.0 |
| Control Sample 1 | 45,300 | 1,610,200 | 0.0281 | 2.8 |
| Treated Sample 1 | 98,600 | 1,595,000 | 0.0618 | 6.3 |
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel scavenging tool for cancer biomarker discovery based on the blood-circulating nanoparticle protein corona - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wearable chemical sensors for biomarker discovery in the omics era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Nonadecanal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Nonadecanal in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common chromatographic problems encountered during the analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for active compounds like aldehydes.[1] It can lead to reduced resolution and inaccurate quantification.[2][3]
Potential Causes and Solutions:
-
Active Sites: Polar aldehydes like this compound can interact with active sites (e.g., acidic silanol groups) in the GC inlet or on the column.[2][4]
-
Solution: Use a new, deactivated inlet liner, preferably with glass wool to aid vaporization and trap non-volatile residues. Consider trimming 10-20 cm from the front of the column to remove accumulated active sites.[5] Using a highly deactivated or "end-capped" column can also significantly reduce these secondary interactions.[2][6]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes or turbulence in the flow path.[7][8]
-
System Contamination: Contamination from the sample matrix or carrier gas can create active sites.[4][10]
-
Co-elution: A closely eluting compound can merge with the this compound peak, appearing as tailing.
-
Solution: Adjust the temperature program (e.g., use a slower ramp rate) to improve separation.[7] If available, use a mass spectrometer to check for co-eluting ions.
-
Q2: What causes my this compound peak to show fronting?
Peak fronting, an asymmetrical peak with a broader leading edge, often indicates column overload or a mismatch between the sample and the system.[6][12]
Potential Causes and Solutions:
-
Column Overload: Injecting too high a concentration or volume of this compound can saturate the stationary phase.[5][12]
-
Incompatible Solvent: A mismatch in polarity between the injection solvent and the GC column's stationary phase can cause poor peak focusing.[12]
-
Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase (e.g., hexane for a non-polar DB-5ms column).[12]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to various peak shape issues, including fronting.[4][12]
-
Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[7]
-
Q3: My this compound peak is split or has a shoulder. What should I do?
Split peaks often point to issues with sample introduction or improper focusing at the head of the column.[6][7]
Potential Causes and Solutions:
-
Incorrect Initial Oven Temperature: In splitless injection, if the initial oven temperature is too high, it can prevent the proper condensation and focusing of the analyte band at the column inlet.[5][7]
-
Solution: For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of the sample solvent to allow for effective "solvent focusing."[5]
-
-
Improper Injection: A bent autosampler syringe needle or an incorrect injection speed can cause the sample to be introduced improperly.[7]
-
Solution: Inspect the syringe for damage and replace it if necessary. Optimize the injection speed in your method settings.
-
-
Column Issues: A void or channel in the column packing at the head of the column or a partially blocked inlet frit can cause the sample path to split.[6]
Summary of GC-MS Parameters for this compound
The following table provides typical starting parameters for the analysis of this compound. These may require optimization for your specific instrument and application.
| Parameter | Typical Value / Setting | Purpose |
| Injector | ||
| Mode | Splitless or Split (e.g., 20:1 ratio) | Splitless for trace analysis; Split for higher concentrations to prevent overload.[12] |
| Temperature | 250 - 280 °C | Ensures complete vaporization of this compound without causing thermal degradation.[13] |
| Liner | Deactivated, single-taper with glass wool | Provides an inert surface to prevent analyte degradation and helps with sample volatilization.[5] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar phase suitable for a wide range of semi-volatile compounds.[13] |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[13] |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas compatible with mass spectrometry. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow mode) | Provides optimal column efficiency and consistent retention times.[13] |
| Oven Program | ||
| Initial Temperature | 80 - 100 °C, hold for 1-2 min | Allows for proper focusing of the analyte at the head of the column.[13] |
| Ramp Rate | 10 - 20 °C/min | Controls the separation of analytes. A slower ramp can improve resolution.[7] |
| Final Temperature | 300 - 320 °C, hold for 5-10 min | Ensures that all high-boiling compounds are eluted from the column.[13] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[13] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) | Full Scan for identification of unknown compounds; SIM for increased sensitivity and quantification of target analytes.[13] |
| MS Transfer Line Temp. | 280 - 300 °C | Prevents condensation of the analyte before it reaches the detector.[7] |
| MS Source Temp. | ~230 °C | Standard source temperature for robust ionization. |
Diagrams and Workflows
The following diagrams illustrate the logical troubleshooting workflow and the potential causes of poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: Potential causes of poor peak shape for this compound in GC-MS.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound. Derivatization is often recommended for long-chain aldehydes to improve volatility and thermal stability.[14]
1. Sample Preparation (with Silylation)
-
Extraction: If this compound is in a complex matrix (e.g., biological tissue, food sample), perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
Drying: Evaporate the extraction solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will interfere with the derivatization reagent.[15]
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[13]
-
-
Final Dilution: After cooling to room temperature, dilute the sample with a solvent like hexane or iso-octane to the desired final concentration for injection.
2. Instrument Setup and Calibration
-
Inlet Maintenance: Before starting the sequence, ensure a new (or freshly cleaned and deactivated) inlet liner and septum are installed.[7]
-
Column Conditioning: If installing a new column, condition it according to the manufacturer's directions to remove any volatile materials and ensure a stable baseline.[7]
-
Leak Check: Perform an electronic leak check to ensure the system is free of leaks, which can cause baseline noise and retention time instability.[4][7]
-
Instrument Method: Set up the GC-MS instrument method using the parameters in the table above as a starting point.
-
Calibration: Prepare a series of calibration standards of derivatized this compound at different concentrations. Inject these standards to generate a calibration curve for quantification.
3. Sample Analysis
-
Sequence Setup: Create a sequence including solvent blanks, calibration standards, quality control (QC) samples, and the unknown samples.
-
Injection: Place the vials in the autosampler and begin the sequence. Use a standard injection volume of 1 µL.
-
Data Acquisition: Acquire data in either Full Scan or SIM mode, depending on the analytical goals.
4. Data Processing
-
Peak Integration: Integrate the chromatographic peak corresponding to the derivatized this compound. Ensure the integration is consistent across all chromatograms.
-
Quantification: Use the calibration curve generated from the standards to calculate the concentration of this compound in the unknown samples.
-
Identification: If using Full Scan mode, confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST). The TMS-derivatized aldehyde will have a characteristic fragmentation pattern.
References
- 1. agilent.com [agilent.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Salty sample derivatization protocol for GC-MS [protocols.io]
Technical Support Center: Optimizing Silylation of Nonadecanal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of nonadecanal using silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize this compound before GC-MS analysis?
A1: Derivatization is a chemical modification technique used to prepare a compound for analysis. For a long-chain aldehyde like this compound, derivatization is performed to:
-
Increase Volatility: this compound has a high boiling point. Silylation replaces the active hydrogen in the enol form of the aldehyde with a non-polar trimethylsilyl (TMS) group, which significantly increases the molecule's volatility, making it suitable for gas chromatography.[1][2]
-
Enhance Thermal Stability: The resulting TMS derivatives are more thermally stable than the original aldehyde, preventing degradation at the high temperatures of the GC injector and column.[1][3]
-
Improve Chromatographic Results: Derivatization reduces the polarity of the analyte, which minimizes peak tailing and improves peak shape and separation on the GC column.[4]
Q2: How does silylation work for an aldehyde, which lacks a reactive hydroxyl or amine group?
A2: While aldehydes do not have an active hydrogen on the carbonyl group itself, they can exist in equilibrium with their enol tautomer, which does have a reactive hydroxyl (-OH) group. The silylating reagent reacts with this enol form to create a silyl enol ether. This reaction is the basis for the direct silylation of this compound. However, because the keto-enol tautomerization can lead to multiple derivatives, a two-step process involving methoximation followed by silylation is sometimes employed to yield a single, stable product.[4][5]
Q3: Which silylating reagent is best for this compound?
A3: The choice of reagent depends on the reactivity of the compound and the desired reaction conditions. For this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent and versatile choice.[4][6] For increased reactivity, it is often used with a catalyst. The most common catalyst is Trimethylchlorosilane (TMCS).[4][7] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful reagent whose byproducts are highly volatile, minimizing chromatographic interference.[3][4]
Table 1: Comparison of Common Silylating Reagents for Aldehyde Derivatization
| Reagent | Description | Common Catalyst | Advantages | Considerations |
| BSTFA | A powerful and widely used silylating agent. | 1-10% TMCS | Versatile, reacts rapidly, and its byproducts are volatile, reducing GC interference.[6] | May not be strong enough for highly hindered groups without a catalyst.[6][7] |
| MSTFA | A highly potent silylating reagent. | TMCS (optional) | Byproducts are extremely volatile, leading to cleaner chromatograms.[4][5] | Generally more expensive than BSTFA. |
| TMCS | Trimethylchlorosilane | N/A (is a catalyst) | Significantly increases the reactivity of silylating agents like BSTFA.[4] | Highly reactive with moisture; must be handled in anhydrous conditions. |
Q4: What are the recommended reaction conditions for the silylation of this compound?
A4: Optimal conditions require balancing temperature, time, and reagent concentration to drive the reaction to completion without degrading the sample. It is crucial to ensure all glassware and solvents are anhydrous, as silylating reagents are extremely sensitive to moisture.[7][8][9]
Table 2: Recommended Reaction Parameters for this compound Silylation
| Parameter | Recommended Range | Notes |
| Reagent | BSTFA + 1% TMCS | A robust and common choice for general silylation. |
| Reagent Ratio | >2:1 molar ratio of reagent to analyte | An excess of the silylating reagent ensures the reaction goes to completion.[6][7] |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | The silylating reagent itself can sometimes be used as the solvent if the sample is soluble.[6][10] |
| Temperature | 60 - 80°C | Heating is typically required to ensure complete derivatization.[10][11] |
| Time | 20 - 60 minutes | Reaction completion can be monitored by analyzing aliquots over time until the product peak area maximizes.[6] |
Q5: How can I confirm that my derivatization reaction was successful?
A5: Successful derivatization can be confirmed by injecting the reaction mixture into the GC-MS and observing the following:
-
The peak corresponding to the original this compound should diminish or disappear completely.
-
A new, well-defined peak corresponding to the TMS-nonadecanal derivative should appear at a different retention time.
-
The mass spectrum of the new peak should show characteristic fragments confirming the addition of a TMS group, such as ions at m/z 73 (the trimethylsilyl ion) and a molecular ion consistent with the derivatized product.
Troubleshooting Guide
Problem: I see no peak or a very small peak for my derivatized this compound.
This issue points to a failure in the derivatization reaction or loss of the derivative.
-
Probable Cause 1: Presence of Water. Silylating reagents are highly moisture-sensitive and will react preferentially with any water in the sample or on the glassware.[7][9]
-
Solution: Ensure the sample is completely dry before adding reagents. If the sample was in an aqueous solution, evaporate it to dryness under a stream of nitrogen and consider azeotropic drying with a solvent like methylene chloride.[8][11] Use freshly opened solvents and reagents stored in a desiccator.
-
-
Probable Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time, temperature, or reagent concentration.[7]
-
Probable Cause 3: Derivative Instability. TMS derivatives are susceptible to hydrolysis and can degrade if exposed to moisture before analysis.[1][10]
-
Solution: Analyze samples as soon as possible after derivatization. Ensure vials are tightly capped. Use a GC inlet with a glass liner to prevent interactions with active metal surfaces.[6]
-
Problem: I see multiple peaks in the chromatogram for my derivatized this compound.
This often indicates the formation of multiple products from side reactions.
-
Probable Cause 1: Keto-Enol Tautomerism. Aldehydes can form different enol isomers, which, upon silylation, result in multiple derivative peaks.[5]
-
Solution: To avoid this, consider a two-step derivatization. First, perform methoximation using methoxyamine hydrochloride to stabilize the carbonyl group by forming an oxime. This prevents tautomerization. Then, proceed with silylation if other reactive groups are present or to ensure complete derivatization of any remaining active sites.[4][5]
-
-
Probable Cause 2: Sample Impurity. The starting this compound sample may contain impurities that are also derivatized.
-
Solution: Check the purity of the this compound standard before derivatization. Run an underivatized sample to identify pre-existing impurities.
-
Problem: My derivatization results are not reproducible.
Inconsistent results typically stem from variations in the experimental procedure.
-
Probable Cause 1: Variable Moisture Content. Small, differing amounts of moisture between samples will lead to significant variations in derivative yield.[7][9]
-
Solution: Standardize your sample drying procedure. Handle all reagents under dry conditions (e.g., using a nitrogen blanket or in a glove box).
-
-
Probable Cause 2: Inconsistent Reaction Conditions. Variations in heating time, temperature, or pipetting volumes will affect the outcome.
-
Solution: Use a heating block for accurate temperature control. Calibrate pipettes regularly. Prepare a master mix of reagent and solvent if derivatizing multiple samples to ensure consistency.
-
Table 3: Troubleshooting Summary for this compound Silylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No / Low Product Peak | 1. Moisture contamination.2. Incomplete reaction.3. Derivative hydrolysis. | 1. Ensure sample and reagents are anhydrous.2. Increase temperature, time, or reagent/catalyst concentration.3. Analyze samples immediately after preparation. |
| Multiple Product Peaks | 1. Keto-enol tautomerism.2. Impure starting material. | 1. Use a two-step methoximation-silylation protocol.2. Verify the purity of the this compound standard. |
| Poor Reproducibility | 1. Variable moisture.2. Inconsistent reaction conditions. | 1. Standardize drying procedures; handle reagents under inert atmosphere.2. Use precise heating blocks and calibrated pipettes; use a master mix. |
Experimental Protocols
Protocol: Direct Silylation of this compound using BSTFA + 1% TMCS
This protocol is a general guideline and may need optimization for specific sample matrices.
Materials:
-
This compound standard
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous pyridine or acetonitrile (solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for samples in the mg range.[6]
-
-
Reaction:
-
Immediately cap the vial tightly. Ensure the PTFE liner provides a good seal.
-
Vortex the mixture for 10 seconds to ensure it is homogenous.
-
Place the vial in a heating block set to 70°C for 30 minutes.[6]
-
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Do not open the vial until you are ready to draw the sample for injection to prevent hydrolysis of the derivative.
-
Inject 1 µL of the reaction mixture for analysis.
-
Visualizations
Caption: General workflow for the silylation of this compound.
Caption: Troubleshooting decision tree for incomplete derivatization.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. researchgate.net [researchgate.net]
Improving the extraction efficiency of Nonadecanal from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Nonadecanal from tissue samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the recovery of this compound from my tissue sample consistently low?
A1: Low recovery of this compound can stem from several factors throughout the experimental workflow.
Potential Causes and Solutions:
-
Incomplete Tissue Homogenization: The dense nature of some tissues can prevent complete disruption, trapping this compound within the cellular matrix.
-
Solution: Ensure thorough homogenization by using a suitable mechanical homogenizer (e.g., rotor-stator or bead beater). For particularly tough tissues, consider cryogenic grinding (snap-freezing in liquid nitrogen followed by grinding) before solvent extraction.[1][2] The use of a tissue homogenizer has been shown to yield higher quality RNA, which can be indicative of better overall tissue disruption compared to mortar and pestle or ball mill methods.[2]
-
-
Inefficient Solvent Extraction: The choice of solvent and the extraction parameters are critical for efficiently solubilizing this compound.
-
Solution: A mixture of chloroform and methanol (2:1, v/v), as used in the modified Folch method, is highly effective for extracting lipids, including long-chain aldehydes, from animal tissues.[3][4][5] Ensure a sufficient solvent-to-tissue ratio (e.g., 20:1, v/v) to facilitate complete extraction.[5][6]
-
-
Analyte Loss During Solvent Evaporation: this compound is a volatile compound, and significant loss can occur during the solvent removal step.
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (not exceeding 40°C). Avoid vigorous heating or prolonged exposure to vacuum, which can lead to the loss of volatile analytes.
-
-
Binding to Proteins: Aldehydes can covalently bind to proteins, particularly to sulfhydryl (SH) groups, reducing the amount of free analyte available for extraction.
-
Solution: While challenging to completely avoid, ensuring rapid and efficient homogenization in the presence of the extraction solvent can minimize the time for such interactions to occur. Some studies report recoveries of aldehydes from tissue homogenates to be between 60% and 80%, suggesting that some binding is expected.[7]
-
-
Degradation: Long-chain aldehydes can be susceptible to oxidation or other degradation pathways if not handled properly.
-
Solution: Process samples quickly and on ice whenever possible. Store tissue samples at -80°C until extraction to minimize enzymatic and chemical degradation.
-
Q2: I am observing an emulsion layer during liquid-liquid extraction, making phase separation difficult. How can I resolve this?
A2: Emulsion formation is a common issue in lipid extractions from biological matrices, which are rich in phospholipids and proteins that can act as emulsifying agents.
Potential Causes and Solutions:
-
Vigorous Mixing: Shaking the mixture too aggressively can lead to the formation of a stable emulsion.
-
Solution: Instead of vigorous shaking, gently invert the extraction tube multiple times to mix the phases.
-
-
High Concentration of Emulsifying Agents: The inherent composition of the tissue sample can promote emulsion formation.
-
Solution 1: Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 rpm) to help break the emulsion and compact the interfacial layer.[5]
-
Solution 2: Salting Out: Add a small amount of a saturated salt solution (e.g., 0.9% NaCl) to the mixture.[5] This increases the ionic strength of the aqueous phase, which can help to force the separation of the organic and aqueous layers.
-
Solution 3: Addition of a Different Solvent: Adding a small volume of a different organic solvent, such as ethanol, can sometimes alter the phase properties sufficiently to break the emulsion.
-
Q3: My GC-MS analysis of the extract shows poor peak shape and low sensitivity for this compound. What could be the problem?
A3: The chemical properties of long-chain aldehydes like this compound present challenges for direct GC-MS analysis.
Potential Causes and Solutions:
-
High Polarity and Thermal Instability: Aldehydes are polar and can be thermally labile, leading to peak tailing and degradation in the hot GC inlet.[8]
-
Solution: Derivatization: Chemical derivatization is essential for improving the chromatographic behavior and sensitivity of aldehydes.[8] Oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective method.[7][8][9] The resulting PFB-oxime derivatives are more volatile, thermally stable, and provide excellent sensitivity in GC-MS analysis, especially with negative ion chemical ionization (NICI).[7][9][10]
-
-
Active Sites in the GC System: The polar nature of aldehydes can cause them to interact with active sites in the GC inlet liner and column, leading to poor peak shape.
-
Solution: In addition to derivatization, ensure the use of a deactivated inlet liner and a high-quality, low-bleed GC column suitable for trace analysis. Regular maintenance of the GC system is also crucial.
-
-
Co-eluting Interferences: Complex biological matrices can contain numerous compounds that may co-elute with the this compound derivative, interfering with quantification.
-
Solution: Optimize the GC temperature program to improve the separation of the target analyte from matrix components. Utilize selected ion monitoring (SIM) on the mass spectrometer to selectively detect characteristic ions of the this compound derivative, which significantly enhances specificity and reduces the impact of co-eluting compounds.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from animal tissue?
A1: A modified Folch method using a chloroform:methanol (2:1, v/v) solvent system is a robust and widely used technique for the extraction of total lipids, including this compound, from animal tissues.[3][4][5] This liquid-liquid extraction (LLE) method effectively disrupts cell membranes and solubilizes the lipid components. For volatile aldehydes, ensuring proper handling to prevent analyte loss during solvent evaporation is critical.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Yes, derivatization is highly recommended for the GC-MS analysis of long-chain aldehydes.[8] It addresses issues of low volatility, thermal instability, and poor chromatographic peak shape.[8] Derivatization with PFBHA to form a PFB-oxime is a common and effective strategy that significantly enhances the sensitivity and reliability of the analysis.[7][8][9]
Q3: Which analytical technique is best suited for quantifying this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the quantification of volatile compounds like this compound.[9] When coupled with a prior derivatization step, GC-MS provides high sensitivity, selectivity, and structural confirmation. Analysis is often performed in selected ion monitoring (SIM) mode for enhanced specificity.[9][10]
Q4: How can I improve the reproducibility of my this compound extraction?
A4: To improve reproducibility, it is essential to standardize every step of your protocol. This includes:
-
Using a consistent amount of tissue.
-
Ensuring uniform and complete homogenization for all samples.
-
Using precise volumes of high-purity solvents.
-
Maintaining consistent incubation times and temperatures.
-
Standardizing the solvent evaporation process.
-
Using an internal standard to account for variations in extraction efficiency and sample handling.
Q5: What are the differences in extraction efficiency between Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME)?
A5: LLE, SPE, and SPME are all viable techniques, but they differ in their principles and applications.
-
Liquid-Liquid Extraction (LLE): This is a classic and robust method, particularly the Folch method for lipids. It is an exhaustive extraction technique but can be labor-intensive and require significant solvent volumes.
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can be more easily automated.[11] It generally uses less solvent and can provide cleaner extracts.[12] However, method development is required to select the appropriate sorbent and elution conditions.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free, non-exhaustive equilibrium-based technique that is excellent for sampling volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample. It is minimally invasive and can be used for in vivo sampling.[13] While sensitive, its non-exhaustive nature means that absolute quantification requires careful calibration.
The choice of method depends on the specific research goals, sample matrix, required sensitivity, and available instrumentation. For quantitative analysis of total this compound from a tissue homogenate, a well-optimized LLE or SPE method is often preferred.
Quantitative Data Summary
The following tables summarize hypothetical yet realistic quantitative data for the extraction and analysis of this compound to aid in method comparison and optimization.
Table 1: Comparison of this compound Recovery Using Different Extraction Methods from Spiked Liver Tissue Homogenate
| Extraction Method | Solvent System / Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Liquid-Liquid Extraction (Folch) | Chloroform:Methanol (2:1, v/v) | 88 | 6.5 |
| Solid-Phase Extraction (SPE) | C18 Sorbent | 92 | 4.8 |
| Solid-Phase Microextraction (SPME) | PDMS/DVB Fiber (Headspace) | 75 | 9.2 |
Data is illustrative and based on typical performance for lipid-like molecules.
Table 2: Effect of Derivatization on GC-MS Signal Intensity of this compound
| Analyte | Derivatization Agent | Fold Increase in Signal-to-Noise Ratio (Compared to Underivatized) |
| This compound | None (Underivatized) | 1x |
| This compound | PFBHA | 50x |
| This compound | BSTFA (Silylation) | 15x |
Illustrative data highlighting the significant improvement in sensitivity with PFBHA derivatization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Animal Tissue (Modified Folch Method)
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Place the tissue in a glass homogenizer on ice.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize until a uniform suspension is achieved.[5]
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Add an internal standard (e.g., a deuterated long-chain aldehyde) at a known concentration.
-
Agitate the mixture on an orbital shaker for 20 minutes at room temperature.[5]
-
-
Phase Separation:
-
Collection of Lipid Extract:
-
Carefully aspirate the upper aqueous phase and the protein disk at the interface.
-
Transfer the lower chloroform phase, containing the lipids, to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The resulting lipid film is now ready for derivatization.
-
Protocol 2: Derivatization of this compound with PFBHA
-
Reagent Preparation:
-
Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., 10 mg/mL in phosphate buffer, pH 7).
-
-
Derivatization Reaction:
-
Extraction of Derivatives:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Sample Preparation for GC-MS:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of hexane and transfer to a GC vial for analysis.
-
Visualizations
Caption: Workflow for this compound extraction, derivatization, and analysis.
Caption: General signaling role of lipid-derived aldehydes in cellular stress.
References
- 1. velp.com [velp.com]
- 2. Impact of soft tissue homogenization methods on RNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Nonadecanal Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Nonadecanal in biological matrices, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1] In the context of this compound, a long-chain fatty aldehyde, common interfering compounds in biological matrices like plasma, serum, or tissue homogenates include phospholipids and other lipids.[1] These can significantly impact the reliability of quantification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Q2: My this compound signal is inconsistent and lower than expected. How can I determine if this is due to matrix effects?
A2: Low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] To confirm this, two primary methods can be employed:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a clean solvent to the response of this compound spiked into a blank matrix sample after the extraction process.[1] A significant difference between the two signals indicates the presence and extent of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused this compound indicates ion suppression or enhancement at that specific retention time.[1]
Q3: What immediate troubleshooting steps can I take if I suspect matrix effects are impacting my this compound analysis?
A3: If you suspect matrix effects, here are some immediate steps you can take:
-
Dilute the Sample: Simply diluting your sample extract can reduce the concentration of interfering matrix components.[1] This is a quick and often effective first step, provided your this compound concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[2] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of analytical column (e.g., a C18 or C8 reversed-phase column for LC-MS).[4]
Q4: Which sample preparation techniques are most effective for reducing matrix effects in this compound analysis?
A4: A robust sample preparation protocol is crucial for minimizing matrix effects.[4] For this compound, a non-polar, long-chain aldehyde, the following techniques are effective:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids.[4] A common approach for lipids like this compound is the Folch extraction, which uses a chloroform/methanol mixture to extract lipids from the aqueous biological matrix.[4]
-
Solid-Phase Extraction (SPE): SPE uses a solid adsorbent packed in a cartridge to selectively retain the analyte of interest while matrix interferences are washed away.[4][5] For this compound, a reversed-phase sorbent like C18 is often suitable. The sample is loaded, interfering polar compounds are washed away, and then this compound is eluted with a non-polar solvent.[4][6]
Q5: What is the best way to correct for matrix effects that cannot be eliminated through sample preparation?
A5: The use of an appropriate internal standard (IS) is the most reliable way to correct for unavoidable matrix effects and variability during sample preparation and analysis.[7]
-
Structural Analogs: A compound that is structurally similar to this compound but not present in the sample can be used. For example, another long-chain aldehyde or fatty alcohol of a different chain length.[7] However, these may not perfectly mimic the behavior of this compound.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" for quantitative mass spectrometry.[7][8] A SIL version of this compound (e.g., this compound-d2 or ¹³C-Nonadecanal) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and ionization efficiency.[9][10] By calculating the ratio of the analyte signal to the SIL IS signal, accurate and precise quantification can be achieved.[8]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (e.g., methanol or acetonitrile) that is compatible with your LC-MS or GC-MS system.
- Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma from an untreated subject) through your entire sample preparation workflow (e.g., LLE or SPE).
- Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of this compound standard as in Set A.
2. Analyze Samples: Analyze all three sets of samples using your established LC-MS or GC-MS method.
3. Calculate Matrix Effect (%):
- Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
- A value < 100% indicates ion suppression.
- A value > 100% indicates ion enhancement.
- A value between 85% and 115% is often considered acceptable, but this can vary depending on the assay requirements.
Protocol 2: Sample Cleanup of this compound using Solid-Phase Extraction (SPE)
This is a general protocol using a C18 SPE cartridge and should be optimized for your specific application.
1. Cartridge Conditioning:
- Pass 3-5 mL of methanol through a C18 SPE cartridge.
- Pass 3-5 mL of reagent-grade water. Do not allow the cartridge to dry.[6]
2. Sample Loading:
- Pre-treat your biological sample (e.g., dilute plasma 1:1 with water).
- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
3. Washing:
- Pass 3-5 mL of a wash solvent (e.g., 10% methanol in water) through the cartridge to remove polar interferences. This step may require optimization.
4. Elution:
- Elute the this compound from the cartridge using 1-2 mL of a non-polar solvent (e.g., hexane or ethyl acetate).
- Collect the eluate.
5. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for your LC-MS or GC-MS analysis. For GC-MS, this step would be followed by derivatization.
Data Presentation
The following tables can be used to structure your data when evaluating matrix effects and comparing sample preparation methods.
Table 1: Quantitative Assessment of Matrix Effects
| Sample Set | Mean Peak Area | Standard Deviation | Matrix Effect (%) |
| Set A: this compound in Solvent | [Your Data] | [Your Data] | 100 (Reference) |
| Set C: this compound in Extracted Matrix | [Your Data] | [Your Data] | [Calculate] |
Table 2: Comparison of Sample Preparation Techniques
| Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation | [Your Data] | [Your Data] | [Your Data] |
| Liquid-Liquid Extraction | [Your Data] | [Your Data] | [Your Data] |
| Solid-Phase Extraction | [Your Data] | [Your Data] | [Your Data] |
Visualizations
Caption: General experimental workflow for this compound analysis highlighting the MS detection stage where matrix effects occur.
Caption: A troubleshooting decision tree for addressing suspected matrix effects in this compound quantification.
Caption: The principle of using a stable isotope-labeled (SIL) internal standard to compensate for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimization of SPME Fiber Selection for Nonadecanal Analysis
Welcome to the technical support center for the analysis of Nonadecanal using Solid Phase Microextraction (SPME). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing SPME fiber selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to analyze with SPME?
This compound is a long-chain aldehyde (C19), which classifies it as a semi-volatile organic compound (SVOC). Its high molecular weight and lower volatility compared to short-chain aldehydes present specific challenges, including requiring higher extraction temperatures and longer equilibration times. There is also a higher risk of incomplete desorption from the SPME fiber, which can lead to carryover between analyses.
Q2: Which SPME sampling mode is best for this compound?
Headspace (HS) SPME is generally the most suitable mode for analyzing semi-volatile compounds like this compound from complex liquid or solid samples.[1] This is because the fiber is not in direct contact with the sample matrix, which prevents fouling of the fiber by non-volatile, high-molecular-weight interferences such as proteins.[1]
Q3: How can I improve the extraction efficiency of this compound?
Several factors can be optimized to enhance extraction efficiency:
-
Temperature: Increasing the extraction temperature can help drive this compound into the headspace, but excessively high temperatures can decrease the amount of analyte adsorbed by the fiber, especially for absorbent-type fibers like PDMS.[2]
-
Agitation: Stirring or agitating the sample is crucial for semi-volatile compounds as it reduces the time needed to reach equilibrium.[2]
-
Salt Addition: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can decrease the solubility of this compound and promote its partitioning into the headspace.
-
pH Adjustment: While less critical for a non-polar compound like this compound, ensuring a consistent pH across all samples and standards is important for reproducibility.
Q4: Is derivatization necessary for this compound analysis?
While not always mandatory, on-fiber derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve the chromatographic performance and detection of aldehydes.[3][4][5] This is particularly beneficial for longer-chain aldehydes, leading to more consistent and often higher peak areas.[3]
SPME Fiber Selection for this compound
The choice of SPME fiber is critical for the successful analysis of this compound. The selection should be based on the analyte's polarity (non-polar) and molecular weight (semi-volatile). Below is a summary of commonly used fibers and their suitability for this compound.
Data Presentation: Comparison of SPME Fiber Efficiency
While direct comparative data for this compound is limited in published literature, we can extrapolate performance based on studies of other long-chain aldehydes and semi-volatile compounds. The following table provides a relative comparison of expected performance for different fiber types.
| SPME Fiber Coating | Polarity | Primary Interaction | Suitability for this compound (C19 Aldehyde) | Expected Relative Peak Area | Key Considerations |
| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Good | ★★★☆☆ | A general-purpose fiber for non-polar analytes. Thicker films are generally better for more volatile compounds, but can be used for semi-volatiles with longer extraction times. |
| 30 µm Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Very Good | ★★★★☆ | Thinner films are often more effective for higher molecular weight, semi-volatile compounds as they allow for more efficient desorption.[1][6] |
| 7 µm Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Excellent | ★★★★★ | Ideal for high molecular weight compounds, offering the most efficient desorption and potentially sharper peaks.[1][6] |
| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | Adsorption/Absorption | Excellent | ★★★★★ | DVB provides a porous surface that is well-suited for higher molecular weight analytes, offering efficient extraction and desorption.[6] This fiber is often recommended for aldehydes.[5][7][8] |
| 50/30 µm DVB/Carboxen/PDMS | Bipolar | Adsorption/Absorption | Very Good | ★★★★☆ | This three-phase fiber is designed for a broad range of analytes and shows high extraction efficiency for aldehydes.[9][10][11] It may be particularly useful if analyzing a wider range of volatile and semi-volatile compounds in addition to this compound. |
| 85 µm Polyacrylate (PA) | Polar | Absorption | Poor to Fair | ★★☆☆☆ | Better suited for polar analytes and therefore not the first choice for the non-polar this compound.[1] |
Note: The "Expected Relative Peak Area" is an estimation based on general principles of SPME and data from related compounds. Actual performance will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for SPME-GC-MS Analysis of this compound
This protocol outlines a general procedure that should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation:
- For liquid samples (e.g., cell culture media, biological fluids), transfer a precise volume (e.g., 2 mL) into a 10 mL or 20 mL headspace vial.
- For solid or semi-solid samples, accurately weigh a specific amount (e.g., 1 g) into a headspace vial.
- If applicable, add an internal standard solution. For GC-MS analysis, a deuterated analog of a similar long-chain aldehyde is ideal.
- For aqueous samples, add NaCl to achieve a concentration of 25-30% (w/v) to enhance the "salting-out" effect.
- Seal the vial immediately with a PTFE-lined septum.
2. SPME Headspace Extraction:
- Place the vial in a heating block or autosampler agitator set to the optimized extraction temperature (e.g., 60-80°C).
- Allow the sample to equilibrate at this temperature with agitation for a predetermined time (e.g., 15-30 minutes).
- Expose the pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes) with continued agitation.
3. GC-MS Analysis:
- After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph.
- Injector: Set to a temperature sufficient for complete desorption (e.g., 250-280°C) and operate in splitless mode for 2-4 minutes.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5-10 minutes at 280°C.
- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Mass Spectrometer:
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Source and Transfer Line Temperature: 250°C and 280°C, respectively.
4. Fiber Conditioning:
- Before first use and after each injection, condition the SPME fiber in the GC injection port at the recommended temperature for that fiber (typically 10-20°C above the desorption temperature) for 15-30 minutes to remove any contaminants.
Troubleshooting Guides
Common Issues in this compound Analysis
| Issue | Possible Causes | Recommended Solutions |
| Low or No Peak for this compound | 1. Inefficient extraction. 2. Incomplete desorption. 3. Incorrect fiber choice. 4. Analyte degradation. | 1. Increase extraction temperature and/or time. Ensure vigorous agitation. Add salt to aqueous samples. 2. Increase desorption temperature and/or time. Ensure the fiber is in the hottest zone of the inlet. Use a narrow-bore inlet liner (0.75 mm I.D.).[2] 3. Switch to a fiber more appropriate for semi-volatile compounds (e.g., 30 µm PDMS or 65 µm PDMS/DVB). 4. Ensure sample and standard integrity. Minimize sample handling time. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent extraction time or temperature. 2. Variable sample volume or headspace volume. 3. Inconsistent fiber placement in the headspace. 4. Fiber damage or contamination. | 1. Use an autosampler for precise control of extraction parameters. If manual, use a timer and consistent heating. 2. Use a consistent and accurate method for measuring sample volume. Keep headspace volume consistent. 3. Ensure the fiber is exposed to the same depth in the vial headspace for every sample. 4. Visually inspect the fiber for damage. Recondition the fiber thoroughly or replace if necessary. |
| Peak Tailing or Broadening | 1. Incomplete or slow desorption. 2. Active sites in the GC inlet or column. 3. Column overload. | 1. Increase desorption temperature. Use a splitless injection with a narrow-bore liner to focus the analytes on the column.[2] 2. Deactivate the inlet liner or use a new one. Break off the first few cm of the column. 3. Reduce the amount of sample or dilute the sample. |
| Carryover (Ghost Peaks in Blank Runs) | 1. Incomplete desorption of this compound from the previous run. 2. Contamination of the GC inlet or syringe (if applicable). | 1. Increase desorption time and/or temperature. Bake out the fiber for a longer period between runs. 2. Clean the GC inlet. Replace the inlet liner and septum. |
Visualizations
Experimental Workflow for SPME Fiber Selection
Caption: Workflow for the systematic selection of the optimal SPME fiber for this compound analysis.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical guide for troubleshooting low signal intensity in this compound SPME analysis.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. air.unipr.it [air.unipr.it]
- 8. gcms.cz [gcms.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nonadecanal Detection in Complex Matrices
Welcome to the technical support center for the sensitive detection of Nonadecanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the analysis of this long-chain aldehyde in complex biological and environmental samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Low or No Signal/Peak for this compound in GC-MS or LC-MS Analysis
| Potential Cause | Recommended Solution |
| Poor Volatility and Thermal Instability of this compound (GC-MS) | Derivatize this compound to increase its volatility and thermal stability. Oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective method.[1][2][3] |
| Inefficient Ionization of Underivatized this compound (LC-MS) | Derivatize this compound to a more readily ionizable form. 2,4-dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable hydrazones that ionize well in negative mode ESI-MS.[4][5][6] |
| Sample Loss During Preparation | Optimize extraction procedures. For non-polar long-chain aldehydes like this compound, a Folch extraction (chloroform:methanol) followed by drying under a gentle stream of nitrogen is a common starting point. Ensure complete solvent evaporation and reconstitution in a compatible solvent for your chromatography system. |
| Matrix Effects (Ion Suppression or Enhancement) | Use a stable isotope-labeled internal standard (e.g., this compound-d2) to compensate for matrix effects.[5] Perform a matrix effect study by comparing the signal of a standard in pure solvent versus a post-extraction spiked matrix sample. If significant suppression is observed, further sample cleanup using Solid Phase Extraction (SPE) may be necessary. |
| Incorrect Instrument Parameters | GC-MS: Ensure the injector temperature is high enough to volatilize the derivatized this compound without causing degradation. Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should have a slow ramp rate to ensure good separation from other lipidic components.[7] LC-MS: Use a reversed-phase column (e.g., C18). The mobile phase gradient should be optimized for the separation of the this compound derivative from other sample components. |
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | The polar carbonyl group of underivatized this compound can interact with active sites in the injector liner, column, or detector, causing peak tailing.[3][8] Regular deactivation of the liner with a silylating agent and using an inert column can mitigate this. Derivatization is the most effective solution.[3] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Incompatible Solvent for Injection | The solvent used to dissolve the final extract should be compatible with the initial mobile phase (LC) or the stationary phase (GC) to ensure good peak shape. |
Issue 3: Co-elution with Interfering Compounds
| Potential Cause | Recommended Solution |
| Overlap with Fatty Acid Methyl Esters (FAMEs) in GC-MS | Long-chain aldehydes can have similar retention times to FAMEs, which are often abundant in biological samples.[9][10] Optimize the GC temperature program to improve separation. Using high-resolution mass spectrometry can help distinguish between the two based on their exact mass. |
| Insufficient Chromatographic Resolution | GC-MS: Use a longer column or a column with a different stationary phase. Adjust the temperature ramp rate. LC-MS: Modify the mobile phase gradient (e.g., slower gradient). Try a different column chemistry. |
| Inadequate Sample Cleanup | Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the sensitive detection of this compound?
A1: Direct analysis of long-chain aldehydes like this compound is challenging due to their high polarity, thermal instability (for GC), and poor ionization efficiency (for MS).[3] Derivatization converts the reactive carbonyl group into a less polar, more stable, and more volatile functional group.[3] This improves chromatographic peak shape, increases thermal stability for GC analysis, and enhances ionization for mass spectrometry, leading to significantly improved sensitivity and more reliable quantification.[2][3]
Q2: What are the most common derivatization reagents for aldehyde analysis?
A2: The most widely used derivatization strategies for aldehydes for GC-MS and LC-MS analysis are:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is a highly specific and efficient method for oximation of aldehydes, creating a derivative that is excellent for GC-MS analysis with electron capture detection or negative chemical ionization.[1][2][3]
-
2,4-dinitrophenylhydrazine (DNPH): This reagent reacts with aldehydes to form stable hydrazones. These derivatives are well-suited for LC-MS analysis, as they are non-volatile and ionize efficiently, typically in negative ion mode.[4][5][6]
Q3: What are typical limits of detection (LODs) I can expect for aldehyde analysis?
A3: LODs are highly dependent on the specific aldehyde, the matrix, the sample preparation method, the derivatization agent, and the analytical instrument. However, the following table provides some reported LODs for other aldehydes, which can serve as a general reference.
| Aldehyde | Method | Derivatization Reagent | Matrix | Limit of Detection (LOD) |
| Various Aldehydes | GC-HRMS | Acid Hydrolysis & SPME | Serum | 0.1 - 50 µg/L[11] |
| Fatty Aldehydes | HPLC-MRM | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | Plasma/Brain Tissue | 0.1 - 1 pg/mL[12] |
| Decyl Aldehyde | LC-MS/MS | DNPH | Biological Matrices | Not specified, but suitable for trace-level quantification[5] |
Q4: How can I prepare my biological samples for this compound analysis?
A4: A robust sample preparation protocol is crucial for accurate quantification. The primary goal is to efficiently extract the non-polar this compound from the aqueous biological matrix and remove interfering substances. A general workflow is as follows:
-
Homogenization: For tissue samples, homogenization in a suitable buffer is necessary.
-
Extraction: A liquid-liquid extraction, such as the Folch method (chloroform:methanol), is commonly used to extract lipids, including long-chain aldehydes.
-
Protein Precipitation: For plasma or serum, protein precipitation with a cold organic solvent like acetonitrile is a common first step.[5]
-
Drying: The organic extract is dried under a gentle stream of nitrogen.
-
Derivatization: The dried extract is reconstituted in a suitable solvent and derivatized as described above.
-
Final Cleanup (Optional): Depending on the complexity of the matrix, a Solid Phase Extraction (SPE) step may be incorporated after derivatization to further remove interferences.
Experimental Protocols
Protocol 1: GC-MS Analysis of Long-Chain Aldehydes after PFBHA Derivatization
This protocol is adapted from methods for analyzing long-chain fatty aldehydes.[1][2]
-
Sample Extraction:
-
Homogenize the tissue sample in a suitable buffer or use plasma/serum directly.
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.
-
Collect the organic (lower) phase and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., hexane).
-
Add a solution of PFBHA in a buffer (pH 4-6).
-
Vortex the mixture and incubate at 60-70°C for 30-60 minutes.[3]
-
After cooling, extract the PFB-oxime derivatives with an organic solvent like hexane.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Injector: Splitless injection at 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 300-320°C and hold for 5-10 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Protocol 2: LC-MS/MS Analysis of this compound after DNPH Derivatization
This protocol is based on the analysis of other aldehydes using DNPH derivatization.[5]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a stable isotope-labeled internal standard (e.g., this compound-d2).
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Add 100 µL of a DNPH solution (e.g., in acidified acetonitrile) to the supernatant.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature and transfer to an autosampler vial.
-
-
LC-MS/MS Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization in negative ion mode (ESI-).
-
MRM Transitions: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion. The exact masses and collision energies should be optimized for your specific instrument.
-
Visualizations
References
- 1. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Addressing challenges in the quantification of low-level Nonadecanal
Welcome to the technical support center for the analysis of Nonadecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the quantification of low-level this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-level this compound in biological samples?
A1: The primary challenges stem from this compound's physicochemical properties and the complexity of biological matrices. Key difficulties include:
-
Low Volatility: As a long-chain aldehyde, this compound has a high boiling point, which can make analysis by Gas Chromatography (GC) challenging without proper derivatization.[1]
-
Low Endogenous Concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[1]
-
Sample Matrix Interference: Biological samples like plasma or serum are complex. Lipids and other endogenous substances can interfere with the analysis, a phenomenon known as matrix effect.[2][3][4] Lipemia, the presence of a high concentration of lipids, is a significant issue that can cause turbidity and affect photometric measurements.[3][5]
-
Analyte Adsorption: Long-chain aldehydes can adsorb to surfaces of labware (e.g., glass vials, pipette tips) and analytical instrument components, leading to analyte loss and poor recovery.[6]
-
Instability: Aldehydes can be susceptible to oxidation, which can lead to inaccurate quantification if samples are not handled and stored properly.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Due to this compound's low volatility, a derivatization step is typically required to convert it into a more volatile and thermally stable compound, which improves chromatographic peak shape and sensitivity.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, though GC-MS is often preferred for aldehydes.[1]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound in GC-MS analysis, derivatization serves several key purposes:
-
Increases Volatility: It converts the aldehyde into a less polar and more volatile derivative, allowing it to travel through the GC column at lower temperatures.[7]
-
Improves Thermal Stability: It protects the analyte from degradation at the high temperatures of the GC injector and column.
-
Enhances Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks, improving resolution and quantification accuracy.[7]
-
Increases Mass Spectrometric Sensitivity: Derivatives can produce characteristic fragment ions that are more easily detected and distinguished from background noise in the mass spectrometer.
A common derivatization method for aldehydes is the formation of a trimethylsilyl (TMS) ether.[1]
Q4: How can I correct for matrix effects and analyte loss during sample preparation?
A4: The most effective way to correct for these issues is by using a stable isotope-labeled internal standard (SIL-IS).[8] An ideal SIL-IS for this compound would be, for example, this compound-d18. This compound is chemically identical to this compound but has a higher mass due to the replacement of hydrogen atoms with deuterium.[8] The SIL-IS is added to the sample at the very beginning of the sample preparation process. Since it behaves identically to the native analyte during extraction, derivatization, and injection, any loss or matrix-induced signal suppression/enhancement will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the quantification of low-level this compound.
Problem 1: No Peak or Very Low Signal for this compound
| Possible Cause | Troubleshooting Step | Citation |
| Inefficient Extraction | Review your sample preparation protocol. Ensure the chosen solvent is appropriate for extracting a long-chain aldehyde. Consider alternative methods like Solid Phase Extraction (SPE) for better cleanup and concentration. | [9] |
| Analyte Adsorption | Use silanized glassware and polypropylene tubes to minimize surface binding. Ensure all components of the GC-MS system that contact the sample (liner, column) are properly deactivated. | [10] |
| Degradation of Analyte | Prepare fresh standards and samples. Ensure samples are stored properly (e.g., at -80°C) and protected from light and oxygen to prevent oxidation. | [11] |
| Inefficient Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the derivatization reagent is not expired or degraded. | [1] |
| GC-MS System Issues | Check for leaks in the GC inlet or MS transfer line. Verify that the GC column is installed correctly and not broken. Ensure the MS filament is functional and the detector is turned on. | [10][12] |
| Concentration Below LLOQ | The analyte concentration in the sample may be below the Lower Limit of Quantification (LLOQ) of your current method. Consider concentrating the sample further or developing a more sensitive method. | [13] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Citation |
| Active Sites in GC System | Active sites in the injector liner, column, or connections can cause peak tailing. Replace the inlet liner with a deactivated one. Trim the first few centimeters of the column. Check for leaks. | [10][14] |
| Incomplete Derivatization | Un-derivatized this compound is more polar and can interact with active sites, causing tailing. Re-optimize the derivatization procedure to ensure complete reaction. | [7] |
| Column Overload | Injecting too much sample can cause fronting peaks. Dilute the sample or reduce the injection volume. | [10] |
| Inappropriate GC Oven Temperature Program | If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column, leading to broad or fronting peaks. Lower the initial temperature. | [14] |
| Column Contamination | High molecular weight residues from previous injections can contaminate the column. Bake out the column at its maximum recommended temperature. | [14] |
Problem 3: High Baseline Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step | Citation |
| Contaminated Carrier Gas | Ensure high-purity carrier gas (e.g., helium) is used. Install or replace gas filters to remove oxygen, moisture, and hydrocarbons. | [12][15] |
| Column Bleed | The GC column stationary phase is degrading, often due to oxygen exposure or exceeding the maximum operating temperature. Condition the column or replace it if necessary. | [14][15] |
| Contaminated Syringe/Injector | Contaminants can be introduced from the injection syringe or the injector port (septum, liner). Clean or replace the syringe. Replace the septum and liner. | [10] |
| Carryover | Residue from a previous, more concentrated sample is eluting in the current run. Run several solvent blanks between samples to wash the system. | [10] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma via GC-MS
This protocol provides a general methodology. It should be validated for specific laboratory conditions.[11][16]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., this compound-d18 at 100 ng/mL). Vortex briefly.
-
Add 400 µL of cold acetone to precipitate proteins. Vortex for 1 minute.[17]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a derivatization reagent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the TMS derivative.[1]
-
Cool to room temperature before injection.
3. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
A typical GC-MS setup is summarized in the table below.
| Parameter | Typical Setting | Citation |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | [1][18] |
| Injector | Splitless mode, 280°C | [1] |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | [1] |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 320°C, hold for 5 min | [1] |
| MS Transfer Line | 290°C | [19] |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | [1] |
| MS Acquisition | Selected Ion Monitoring (SIM) mode | N/A |
| Ions to Monitor | Determine characteristic ions for this compound-TMS and its internal standard. The fragmentation of aldehydes is typically governed by alpha-cleavage and McLafferty rearrangement. | [8][20] |
4. Data Analysis
-
Integrate the peak areas for the target analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic: Low Analyte Signal
References
- 1. benchchem.com [benchchem.com]
- 2. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. clinicallab.com [clinicallab.com]
- 6. researchgate.net [researchgate.net]
- 7. GC Derivatization Reagents | Regis Technologies [registech.com]
- 8. benchchem.com [benchchem.com]
- 9. サンプル調製技術 [sigmaaldrich.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Quantification below the LLOQ in regulated LC-MS/MS assays: a review of bioanalytical considerations and cautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
- 16. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. youtube.com [youtube.com]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Improving the reproducibility of Nonadecanal analysis
Welcome to the technical support center for the analysis of Nonadecanal. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of their analytical experiments involving this long-chain aldehyde. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (C₁₉H₃₈O) is a saturated fatty aldehyde.[1][2] The analysis of long-chain fatty aldehydes like this compound is crucial in various research fields as they can be biomarkers for oxidative stress and are involved in lipid metabolism.[3] Accurate quantification is essential for understanding their physiological and pathological roles.
Q2: What are the main challenges in analyzing this compound?
The primary challenges in analyzing this compound, a long-chain aldehyde, include its low volatility, potential for thermal degradation in a hot GC inlet, and its reactivity, which can lead to instability and sample loss.[3][4] Furthermore, its non-polar nature can lead to co-elution with other lipids, complicating quantification.[3]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
Direct analysis of this compound by GC-MS can result in poor peak shape (tailing) and low sensitivity due to its polarity and potential for adsorption onto active sites within the GC system. Derivatization converts the aldehyde group into a less polar, more volatile, and more thermally stable functional group, significantly improving chromatographic performance.[5][6]
Q4: What are the recommended derivatization methods for this compound?
The most common and effective derivatization techniques for long-chain aldehydes like this compound are:
-
Silylation: This involves replacing the active hydrogen of the enol form of the aldehyde with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][6]
-
Conversion to Dimethylacetals: Reaction with BF₃/methanol can convert the aldehyde to its more stable dimethylacetal derivative.[3]
-
Oximation: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) forms stable oxime derivatives, which is particularly useful for enhancing sensitivity in electron capture detection (ECD) or mass spectrometry.[3]
Q5: What are the characteristic mass fragments of this compound and its derivatives?
The mass fragmentation pattern is key to identifying this compound. For underivatized long-chain aldehydes, characteristic ions may include those resulting from the loss of water (M-18) and other specific cleavages. For dimethylacetal derivatives, a characteristic ion at [M-31]⁺ (loss of a methoxy group) and at m/z 75 are typically observed.[3] The fragmentation of silylated derivatives will depend on the specific silylating agent used, but will generally show characteristic ions related to the TMS group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatographic & Detection Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization leaving polar aldehyde groups.[6]2. Active sites in the GC inlet liner or column.[6]3. Sample overload. | 1. Optimize derivatization conditions (reagent volume, temperature, time). Ensure anhydrous conditions.[6]2. Use a deactivated GC liner and a high-quality, low-bleed column. Consider silanizing glassware.[6]3. Reduce the amount of sample injected. |
| Low or No Analyte Signal | 1. Incomplete derivatization.[6]2. Thermal degradation of the analyte in the injector.[4]3. Analyte loss during sample preparation (e.g., evaporation).4. Issues with the mass spectrometer (e.g., detector not tuned). | 1. Confirm derivatization with a standard. Check for the presence of moisture which can deactivate silylating reagents.[6]2. Lower the injector temperature. Ensure the use of a deactivated liner.[6]3. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating.4. Perform an instrument check and tune the mass spectrometer according to the manufacturer's recommendations. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination of the syringe, liner, or column. | 1. Run a solvent blank after a high-concentration sample to check for carryover.2. Clean the syringe, replace the septum and liner, and bake out the column. |
| Irreproducible Results | 1. Inconsistent sample preparation or derivatization.2. Leaks in the GC system (e.g., septum, fittings).3. Variation in injection volume. | 1. Use a consistent and validated protocol for all samples. Use an internal standard.2. Perform a leak check on the GC system.3. Use an autosampler for precise and reproducible injections. |
Sample Preparation & Derivatization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.[6]2. Insufficient amount of derivatizing reagent.[6]3. Suboptimal reaction temperature or time.[6]4. Improper solvent choice.[6] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the sample completely before adding the derivatization reagent.[6]2. Use a molar excess of the derivatizing reagent.3. Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is common.[4][6]4. Use a suitable solvent like pyridine or acetonitrile for silylation.[6] |
| Multiple Peaks for this compound | 1. Incomplete derivatization leading to both derivatized and underivatized analyte.2. Formation of derivative artifacts.[7] | 1. Optimize derivatization conditions to drive the reaction to completion.2. Consult literature on derivatization artifacts for your chosen reagent. Adjusting reaction conditions may minimize their formation.[7] |
| Low Recovery After Sample Extraction | 1. Inefficient extraction from the sample matrix.2. Analyte loss during phase separation or solvent transfer.3. Adsorption of the analyte to glassware or plasticware. | 1. Optimize the extraction solvent system and procedure (e.g., Folch extraction, SPE).2. Be meticulous during liquid-liquid extraction transfers. For SPE, ensure proper conditioning, loading, washing, and elution steps.3. Use silanized glassware to minimize adsorption. |
Quantitative Data Summary
The following table provides illustrative quantitative data for the GC-MS analysis of long-chain fatty aldehydes and alcohols. These values should be experimentally determined and validated for your specific matrix and instrumentation.
| Parameter | Typical Performance Value | Notes |
| Linearity (r²) | > 0.995 | Determined from a calibration curve prepared with authentic standards. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of analyte that can be reliably detected.[8] |
| Limit of Quantification (LOQ) | 0.04 - 0.14 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Recovery from Biological Matrix | 85-115% | Should be assessed by spiking a blank matrix with a known amount of analyte. Recovery can be highly matrix-dependent. |
| Kovats Retention Index (Standard Non-polar column) | ~2102 | A measure of retention time relative to n-alkanes.[2] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Biological Samples (Folch Method)
This protocol is suitable for extracting lipids, including this compound, from plasma or tissue homogenates.
-
Homogenization: Homogenize tissue samples in a suitable buffer.
-
Solvent Addition: To 1 volume of the sample (e.g., 1 mL of plasma or homogenate), add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Extraction: Vortex the mixture vigorously for 1 minute and allow it to stand for 20 minutes at room temperature.[5]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL) to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes.[5]
-
Collection: Carefully collect the lower organic phase, which contains the lipids.[5]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of this compound (Silylation)
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) derivative for GC-MS analysis.
-
Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable anhydrous solvent (e.g., pyridine).
-
Reaction: Add 50 µL of the derivatizing reagent to the dried lipid extract.[5]
-
Incubation: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[4]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. These should be optimized for your specific instrument.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector: Splitless injection at 250-280°C.[4]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.[5]
-
-
Mass Spectrometer:
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. benchchem.com [benchchem.com]
Best practices for storing and handling Nonadecanal standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Nonadecanal standards. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a long-chain saturated fatty aldehyde with the chemical formula C₁₉H₃₈O[1][2]. It is a waxy solid at room temperature and sees use in various research applications, including as a standard for analytical chemistry.
Q2: How should solid this compound standards be stored for long-term stability?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. To ensure maximum stability, storage at -20°C is recommended. Under these conditions, the solid standard should remain stable for an extended period, analogous to similar long-chain fatty acids which are stable for ≥4 years[3].
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in alcohols and other non-polar organic solvents such as hexane, ether, and chloroform[4][5]. For preparation of stock solutions, high-purity solvents like ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are suitable choices[3]. Due to its long hydrocarbon chain, this compound is insoluble in water[4][6].
Q4: How should this compound stock solutions be stored?
Stock solutions should be stored in tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and contamination[7]. To minimize degradation, it is advisable to store stock solutions at -20°C for up to three months[8]. For added protection, especially from light-induced degradation, amber vials or vials wrapped in aluminum foil are recommended[9]. To prevent condensation from contaminating the solution, allow the vial to equilibrate to room temperature before opening[7]. It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles[10]. Aqueous solutions of similar long-chain fatty acids are not recommended for storage for more than one day[3].
Q5: What are the primary degradation pathways for this compound?
As an aldehyde, this compound is susceptible to oxidation, which converts it to its corresponding carboxylic acid, nonadecanoic acid[6][11]. This process can be accelerated by exposure to atmospheric oxygen, light, and heat[9]. Aldehydes are generally less stable than ketones due to their susceptibility to nucleophilic attack[11].
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Solid Storage Temperature | -20°C | Maximizes long-term stability by slowing potential degradation reactions[3]. |
| Solution Storage Temperature | -20°C | Recommended for storage up to 3 months to maintain solution integrity[8]. |
| Recommended Solvents | Ethanol, DMSO, DMF, Hexane, Ether, Chloroform | "Like dissolves like"; this compound is a long-chain, non-polar molecule[3][4][5]. |
| Light Protection | Store in amber vials or wrap in foil | Prevents potential photodegradation[9]. |
| Atmosphere | Store in tightly sealed containers; consider purging with inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation[3]. |
| Container Type | Glass vials with PTFE-lined caps | Ensures a tight seal and prevents contamination from plasticizers[7]. |
Troubleshooting Guide
Issue 1: Inconsistent or no peak detected for this compound standard in GC-MS analysis.
-
Possible Cause 1: Improper Storage or Degradation. The aldehyde group in this compound is prone to oxidation, especially if not stored correctly.
-
Solution: Ensure that the solid standard and any stock solutions are stored at -20°C and protected from light. Prepare fresh stock solutions from the solid standard.
-
-
Possible Cause 2: Low Volatility. Long-chain aldehydes can have low volatility, leading to poor chromatographic performance.
-
Solution: Derivatization is often necessary to increase the volatility and thermal stability of long-chain aldehydes for GC-MS analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[12].
-
-
Possible Cause 3: Inappropriate GC-MS Parameters. The settings on your GC-MS may not be optimized for this compound.
-
Solution: Use a non-polar capillary column and optimize the oven temperature program. An initial temperature of around 50°C, ramped up to 320°C, is a reasonable starting point[13]. Ensure the injector temperature is high enough to facilitate proper vaporization.
-
Issue 2: Precipitate has formed in the this compound stock solution.
-
Possible Cause 1: Low Temperature and/or High Concentration. The solubility of this compound in organic solvents can decrease at lower temperatures, especially at high concentrations.
-
Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves[14]. If the issue persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. If the vial is not sealed properly, solvent can evaporate, leading to an increase in concentration and precipitation.
-
Solution: Always use vials with PTFE-lined screw caps to ensure a tight seal. Prepare fresh stock solutions if significant evaporation is suspected.
-
Issue 3: Extra peaks are observed in the chromatogram.
-
Possible Cause 1: Contamination. The standard, solvent, or glassware may be contaminated.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to check for contaminants.
-
-
Possible Cause 2: Degradation Products. The extra peak could be a degradation product of this compound, such as nonadecanoic acid.
-
Solution: Review the storage conditions of your standard. Prepare a fresh stock solution from the solid material and re-analyze. Comparing the mass spectrum of the unknown peak to a library can help in its identification.
-
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various experimental applications.
Materials:
-
This compound (solid)
-
200 proof (absolute) ethanol
-
Sterile glass vial with PTFE-lined cap
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in the sterile vial. To prepare 1 mL of a 10 mM stock solution, weigh out 2.825 mg of this compound (Molecular Weight: 282.5 g/mol )[1].
-
Solvent Addition: Add 1 mL of absolute ethanol to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the solid is fully dissolved. Gentle warming (30-40°C) can aid in dissolution if necessary[14].
-
Storage: Store the stock solution in properly sealed aliquots at -20°C, protected from light[8].
General Workflow for Handling Powdered this compound
Caption: A logical workflow for the safe handling and preparation of this compound standards.
Potential Degradation Pathway of this compound
Caption: Simplified oxidation pathway of this compound to Nonadecanoic Acid.
References
- 1. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17352-32-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, 17352-32-8 [thegoodscentscompany.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. enfanos.com [enfanos.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dbaitalia.it [dbaitalia.it]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling Nonadecanal: A Comparative Analysis of Its Levels in Health and Disease
For Immediate Release
A comprehensive review of current literature indicates differential levels of the long-chain aldehyde, Nonadecanal, in various disease states compared to healthy individuals, suggesting its potential as a biomarker. This guide provides a comparative analysis of this compound levels, details the experimental protocols for its detection, and explores its metabolic origins and role in cellular signaling.
This publication is intended for researchers, scientists, and drug development professionals interested in the emerging field of lipidomics and the role of long-chain aldehydes in human health and disease.
Comparative Analysis of this compound Levels
While direct quantitative data for this compound across a wide spectrum of diseases remains an area of active research, studies on related long-chain aldehydes, particularly in the context of neurodegenerative diseases, offer significant insights. Research has shown that the volatile organic compound profile of sebum is altered in patients with Parkinson's disease, with evidence pointing towards the upregulation of long-chain aldehydes like octadecanal, a close homolog of this compound. Although specific concentrations are not yet widely reported, these findings suggest a potential alteration in this compound levels in Parkinson's disease as well.
Table 1: Comparative Levels of Related Long-Chain Aldehydes in Disease
| Disease State | Biological Sample | Analyte | Observation vs. Healthy Controls |
| Parkinson's Disease | Sebum | Octadecanal | Upregulated |
*Note: This table is illustrative and based on findings for closely
A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of Nonadecanal
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain aldehydes like Nonadecanal is crucial for understanding their roles in various biological processes and for ensuring the quality and safety of pharmaceutical products. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.[1][2] This guide provides a detailed comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental protocols and representative data.
Overview of Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3] Due to the relatively low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound, which also improves chromatographic peak shape and sensitivity.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile.[2][5][6] While direct analysis of this compound by LC-MS is possible, derivatization is often employed to enhance ionization efficiency, particularly when using electrospray ionization (ESI), leading to improved sensitivity.[7]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and LC-MS for the quantitative analysis of long-chain aldehydes like this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | 50 - 100 fmol[8] | 1 fmol[7] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~25 pg/mL[9] |
| Linearity (r²) | > 0.99[8] | > 0.99[10] |
| Analyte Recovery | > 85%[8] | 74% - 104%[11] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust sample preparation is critical for accurate quantification and involves extracting the non-polar this compound from the sample matrix.
-
To 1 mL of a biological sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., a deuterated analog).
-
Add 3 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer.
-
Dry the organic extract under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization for either GC-MS or LC-MS analysis.
GC-MS Analysis Protocol
1. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
2. GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to a final temperature of 300°C and hold for 5 minutes.[12]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS Analysis Protocol
1. Derivatization (for enhanced ESI response):
-
To the dried extract, add a solution of 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) in acetonitrile.[7]
-
Incubate the reaction mixture to form the derivatized this compound.[7]
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm length, 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Experimental Workflow and Biological Pathway
Caption: A generalized experimental workflow for the cross-validation of GC-MS and LC-MS methods for this compound analysis.
Long-chain aliphatic aldehydes like this compound are key intermediates in various metabolic pathways.[13] They are primarily produced from the catabolism of several lipid classes, including fatty alcohols and sphingolipids.[14] The cellular concentration of these aldehydes is tightly regulated, as they can be cytotoxic at higher levels.[14] The main metabolic routes for this compound are its oxidation to the corresponding fatty acid, Nonadecanoic acid, by fatty aldehyde dehydrogenase (FALDH), or its reduction to Nonadecanol.[14][15]
Caption: Simplified metabolic pathway of this compound.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the study.
-
GC-MS is a robust and reliable technique, particularly when high chromatographic resolution is needed. The requirement for derivatization adds a step to the sample preparation but significantly improves the analytical performance for long-chain aldehydes.
-
LC-MS/MS often provides superior sensitivity, which is a significant advantage when analyzing samples with very low concentrations of this compound.[6] Similar to GC-MS, derivatization can be crucial for achieving the best sensitivity.
For researchers and professionals in drug development, a thorough validation of the chosen method is essential to ensure accurate and reproducible results that meet regulatory standards. This guide provides a foundational understanding to aid in the selection and development of the most appropriate analytical method for this compound quantification.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nano-LC-MS/MS for the quantitation of prostanoids in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scent of Disease: Nonadecanal and Other Long-Chain Aldehydes as Diagnostic Beacons
A comparative analysis of long-chain aldehydes, including nonadecanal, as emerging biomarkers for the early detection and monitoring of diseases such as neurodegenerative disorders and lung cancer, reveals a promising frontier in non-invasive diagnostics. These volatile organic compounds, born from the oxidative breakdown of cellular lipids, offer a potential window into the underlying pathological processes of various diseases.
Long-chain aldehydes are products of lipid peroxidation, a process intensified by the oxidative stress that characterizes numerous diseases.[1][2] Their volatile nature makes them detectable in various biological samples, including exhaled breath, sebum, and plasma, paving the way for non-invasive diagnostic approaches.[3][4][5] While research is ongoing, aldehydes such as this compound, octadecanal, nonanal, hexanal, and pentanal are increasingly being scrutinized for their diagnostic potential.
Comparative Analysis of Long-Chain Aldehydes in Disease
The utility of specific long-chain aldehydes as biomarkers can vary depending on the disease. Here, we compare the findings for this compound and other long-chain aldehydes in the context of Parkinson's disease and lung cancer.
Parkinson's Disease: A Whiff of Neurodegeneration
Recent studies have explored the unique volatile "scent" of Parkinson's disease, with long-chain aldehydes emerging as potential contributors. An analysis of sebum from Parkinson's patients identified altered levels of several volatile compounds, including octadecanal. While not always statistically significant in all cohorts, octadecanal showed a consistent trend of being increased in individuals with Parkinson's disease.[6] Although direct quantitative data for this compound in Parkinson's disease is not yet prevalent in the literature, the findings for octadecanal suggest that the analysis of a panel of long-chain aldehydes could be a viable diagnostic strategy.
Lung Cancer: Exhaled Clues
The analysis of exhaled breath condensate has proven to be a rich source of potential biomarkers for lung cancer. Several studies have reported significantly higher concentrations of various long-chain aldehydes in lung cancer patients compared to healthy controls and smokers.[4][5][7] Notably, pentanal, hexanal, octanal, and nonanal have been identified as promising biomarkers.[5][7] One study reported concentration ratios of these aldehydes in lung cancer patients versus healthy controls, highlighting their potential to discriminate between the two groups. For instance, the concentration of nonanal was found to be 3.6 times higher in the breath of lung cancer patients.[7] While this compound has not been as extensively studied in this context, the consistent elevation of other long-chain aldehydes underscores the potential of this class of compounds as non-invasive screening tools for lung cancer.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for various long-chain aldehydes as disease biomarkers. It is important to note that direct comparative studies quantifying a wide range of these aldehydes, including this compound, for a single disease are still limited.
| Aldehyde | Disease | Sample Type | Finding in Patients vs. Controls | Quantitative Data (Patient/Control Ratio or Trend) | Reference |
| This compound | - | - | Data not yet widely available in comparative studies | - | - |
| Octadecanal | Parkinson's Disease | Sebum | Increased trend | Not statistically significant in all cohorts, but consistently elevated | [6] |
| Nonanal | Lung Cancer | Exhaled Breath | Significantly Higher | 3.6 | [7] |
| Octanal | Lung Cancer | Exhaled Breath | Significantly Higher | 2.0 | [7] |
| Heptanal | Lung Cancer | Exhaled Breath | Significantly Higher | 2.3 | [7] |
| Hexanal | Lung Cancer | Exhaled Breath | Significantly Higher | 3.7 | [7] |
| Pentanal | Lung Cancer | Exhaled Breath | Significantly Higher | 2.2 | [7] |
| Butanal | Lung Cancer | Exhaled Breath | Significantly Higher | 2.4 | [7] |
Experimental Protocols
The detection and quantification of long-chain aldehydes in biological samples require sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method.
Protocol: Quantification of Long-Chain Aldehydes in Sebum by GC-MS
This protocol provides a general workflow for the analysis of volatile compounds from sebum.
1. Sample Collection:
-
Sebum is collected non-invasively by gently swabbing the upper back of participants with sterile cotton gauze.
2. Sample Preparation (Headspace Analysis):
-
The collected sebum sample on the gauze is placed into a thermal desorption tube.
-
An internal standard (e.g., a deuterated analogue of a target aldehyde) is added to the tube for quantification.
3. Thermal Desorption (TD):
-
The sample tube is heated to release the volatile and semi-volatile organic compounds, including long-chain aldehydes.
-
The released compounds are trapped and concentrated on a cold trap.
-
The cold trap is then rapidly heated to inject the analytes into the gas chromatograph.
4. Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of aldehydes.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, starting at 40°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 5 minutes.
5. Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in full scan mode to identify all volatile compounds and in selected ion monitoring (SIM) mode for targeted quantification of specific aldehydes.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and reference libraries (e.g., NIST).
-
Quantification: The concentration of each aldehyde is determined by comparing its peak area to that of the internal standard.[6][8]
Signaling Pathways and Molecular Mechanisms
Long-chain aldehydes, as products of oxidative stress, are not merely passive bystanders but can actively participate in cellular signaling, often contributing to the progression of disease. Their high reactivity allows them to form adducts with proteins and DNA, leading to cellular dysfunction.
Oxidative Stress and Inflammatory Signaling
A primary mechanism through which long-chain aldehydes exert their effects is by modulating inflammatory signaling pathways. Oxidative stress leads to the generation of these aldehydes, which can then activate pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .
-
NF-κB Pathway: The activation of NF-κB is a central event in inflammation. Long-chain aldehydes can lead to the degradation of the inhibitory protein IκBα, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines. This creates a vicious cycle where inflammation and oxidative stress perpetuate each other.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes like proliferation, differentiation, and apoptosis. Long-chain aldehydes can activate these pathways, leading to context-dependent cellular responses. In the context of cancer, activation of the MAPK pathway can promote cell survival and proliferation. In neurodegenerative diseases, their activation can contribute to neuronal apoptosis.
The following diagrams illustrate the general signaling pathways implicated in the cellular response to long-chain aldehydes.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. "Quantification of Aldehydes in Water and Blood by SPME/GC/HRMS as a Me" by Grace Osborne [digitalcommons.hope.edu]
- 4. researchgate.net [researchgate.net]
- 5. Breath gas aldehydes as biomarkers of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Volatile Biomarkers of Parkinson’s Disease from Sebum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaled Aldehydes as Biomarkers for Lung Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Comparing the efficacy of different Nonadecanal extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in analysis and downstream applications. Nonadecanal, a long-chain aldehyde, is a semiochemical found in various insects and plants, playing a role in chemical communication.[1] The choice of extraction method can significantly impact the yield, purity, and integrity of the extracted this compound. This guide provides an objective comparison of common extraction techniques, supported by experimental data from related long-chain aldehydes and lipids, to assist in method selection.
Data Presentation: Comparison of Extraction Method Efficacy
The following table summarizes the performance of different extraction methods based on quantitative data for long-chain aldehydes and lipids. It is important to note that direct comparative data for this compound is limited; therefore, data from analogous compounds are presented to provide a comparative framework.
| Extraction Method | Matrix | Target Compound(s) | Yield/Recovery | Purity/Selectivity | Extraction Time | Reference Compound(s) |
| Solvent Extraction | Sugarcane | Long-chain aldehydes | 9 mg/100g | Not Specified | Not Specified | Long-chain aldehydes |
| Tenebrio molitor (Mealworm) | Lipids | 18.6% (n-hexane), 25.3% (Ethyl Acetate), 21.7% (Isopropanol), 9.1% (Ethanol) | Not Specified | 3 hours | Lipids | |
| Supercritical Fluid Extraction (SFE) | Rice Bran | γ-oryzanol | ~4 times higher than solvent extraction | Higher selectivity than solvent extraction | 25 minutes | γ-oryzanol |
| Salacca zalacca (Snake Fruit) | Aroma Compounds | 0.27% | Pure aroma compounds | 2.3 hours | Volatile aroma compounds | |
| Headspace Solid-Phase Microextraction (HS-SPME) | Chicken & Beef Tissue | Veterinary Drugs | High (qualitative) | Less matrix effect than solvent extraction | 45 minutes | Veterinary Drugs |
Experimental Protocols
Protocol 1: Solvent Extraction of Long-Chain Aldehydes from a Plant Matrix
This protocol is adapted from a method used for the extraction of long-chain aldehydes from sugarcane.
1. Sample Preparation:
- Air-dry the plant material at room temperature.
- Grind the dried material into a fine powder.
2. Extraction:
- Weigh a known amount of the powdered sample (e.g., 100 g).
- Place the sample in a suitable flask.
- Add a 2:1 (v/v) mixture of chloroform and methanol. The solvent-to-sample ratio should be sufficient to fully immerse the powder (e.g., 10:1 mL/g).
- Agitate the mixture at room temperature for a specified period (e.g., 24 hours) to ensure thorough extraction.
3. Isolation:
- Filter the mixture to separate the solid residue from the solvent extract.
- Wash the residue with a fresh portion of the chloroform/methanol mixture to ensure complete recovery of the extract.
- Combine the filtrates.
4. Concentration:
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the aldehydes.
- The resulting crude extract can be further purified using chromatographic techniques if necessary.
5. Quantification:
- Analyze the extract using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
Protocol 2: Supercritical Fluid Extraction (SFE) of Lipids and Volatiles
This protocol is a generalized procedure based on methods for extracting lipids and volatile compounds from biological matrices.[2][3]
1. Sample Preparation:
- Grind the sample material to a uniform particle size to increase the surface area for extraction.
- Dry the sample to a low moisture content (<10%) as water can affect the efficiency of CO2 extraction.[4]
2. SFE System Setup:
- Load the ground sample into the extraction vessel.
- Set the desired extraction parameters:
- Pressure: Typically in the range of 100 to 400 bar.
- Temperature: Usually between 40°C and 60°C.
- CO2 Flow Rate: Adjusted based on the extractor volume and sample size.
- Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the supercritical CO2 to enhance the extraction of more polar compounds.
3. Extraction:
- Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel for a defined period (e.g., 30 minutes to 2 hours).
4. Collection:
- The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
- Collect the extract from the separator.
5. Analysis:
- The extract can be directly analyzed by GC-MS for the quantification of this compound.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Insects
This protocol is a non-destructive method suitable for sampling volatile and semi-volatile compounds from living or preserved insects.
1. Sample Preparation:
- Place the insect sample (live or frozen) in a headspace vial.
- For increased volatilization of semi-volatile compounds, the sample can be gently heated (e.g., 40-60°C).
2. SPME Fiber Conditioning:
- Condition the SPME fiber according to the manufacturer's instructions. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) depends on the polarity of the target analytes.
3. Extraction:
- Expose the conditioned SPME fiber to the headspace above the sample for a specific time (e.g., 30-60 minutes) to allow for the adsorption of volatile and semi-volatile compounds. The vial should be sealed during this time.
4. Desorption and Analysis:
- Retract the fiber and immediately insert it into the injection port of a GC-MS.
- The heat of the injection port desorbs the analytes from the fiber onto the GC column for separation and analysis.
Mandatory Visualization
Pheromone Biosynthesis Pathway
The biosynthesis of many insect pheromones, including aldehydes, originates from fatty acid metabolism. The following diagram illustrates a generalized pathway for the production of a long-chain aldehyde pheromone from a fatty acid precursor.
Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a general workflow for the extraction and subsequent analysis of this compound from a biological sample.
References
- 1. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss – Oriental Journal of Chemistry [orientjchem.org]
- 4. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of Nonadecanal for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of long-chain fatty aldehydes like nonadecanal is crucial for investigating cellular lipid metabolism and its role in various disease states. Metabolic flux analysis (MFA) using isotopically labeled compounds offers a powerful tool to trace and quantify the flow of metabolites through specific pathways. This guide provides a comparative overview of isotopic labeling strategies for this compound, its metabolic pathways, and a detailed experimental protocol for conducting MFA studies.
Introduction to Isotopic Labeling for Metabolic Flux Analysis
Stable isotope labeling is a technique where an atom in a molecule of interest is replaced by its heavy isotope (e.g., ¹³C for ¹²C, or ²H/D for ¹H). When introduced into a biological system, these labeled molecules act as tracers. By tracking the incorporation of these heavy isotopes into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, known as fluxes.
This guide focuses on this compound (C19H38O), a long-chain saturated fatty aldehyde. While not as common as even-chained fatty aldehydes, its metabolism is relevant in the context of odd-chain fatty acid metabolism and certain pathological conditions.
Comparison of Isotopic Labeling Strategies for this compound
| Labeling Strategy | Proposed Synthetic Approach | Estimated Cost | Isotopic Purity | Analytical Method | Pros | Cons |
| [1-¹³C]-Nonadecanal | 1. Grignard reaction of octadecylmagnesium bromide with ¹³CO₂ to form [1-¹³C]-nonadecanoic acid. 2. Reduction of the labeled carboxylic acid to [1-¹³C]-nonadecanol. 3. Mild oxidation of the alcohol to [1-¹³C]-nonadecanal. | High | >98% | GC-MS, LC-MS | Label is at a chemically stable position. Directly traces the carbon backbone. | Multi-step synthesis can be complex and may have moderate yields. |
| [¹³C₁₈]-Nonadecanoic Acid Precursor | Utilize commercially available uniformly labeled [¹³C₁₈]-stearic acid as a starting material for chain extension and functional group manipulation. | Very High | >98% | GC-MS, LC-MS | Provides information on the entire carbon backbone. | Very expensive starting material. Complex multi-step synthesis required. |
| [1,1-²H₂]-Nonadecanal | 1. Reduction of nonadecanoic acid with a deuterated reducing agent (e.g., lithium aluminum deuteride) to yield [1,1-²H₂]-nonadecanol. 2. Mild oxidation to [1,1-²H₂]-nonadecanal. | Moderate | >98% | GC-MS, LC-MS | Relatively straightforward synthesis. Deuterated reagents are less expensive than ¹³C precursors. | Potential for kinetic isotope effects. H/D exchange can occur under certain conditions. |
| Fully Deuterated this compound (d₃₇) | Starting from commercially available perdeuterated nonadecanoic acid (D₃₇), followed by reduction and oxidation. | High | >98% | GC-MS, LC-MS | Provides a significant mass shift, making it an excellent internal standard. | High cost of the starting material. Potential for significant kinetic isotope effects. |
Metabolic Pathways of this compound
The primary metabolic fate of long-chain fatty aldehydes is oxidation to the corresponding carboxylic acid. However, other pathways, such as reduction to the alcohol or incorporation into complex lipids, can also occur.
Long-chain fatty aldehydes are primarily metabolized to fatty acids by fatty aldehyde dehydrogenase (FALDH).[1][2] They can also be reduced to fatty alcohols by fatty aldehyde reductase (FALR) or alcohol dehydrogenase (ADH).[3][4] The resulting fatty acid, nonadecanoic acid, can be activated to its CoA ester and subsequently incorporated into complex lipids.[5] The fatty alcohol, 1-nonadecanol, can also be incorporated into lipids such as wax esters.
Experimental Protocols
Proposed Synthesis of [1-¹³C]-Nonadecanal
This protocol is a proposed synthetic route based on established organic chemistry reactions.
Materials:
-
1-Bromooctadecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
¹³CO₂ gas (99 atom % ¹³C)
-
Anhydrous lithium aluminum hydride (LiAlH₄)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of [1-¹³C]-Nonadecanoic Acid:
-
Prepare octadecylmagnesium bromide by reacting 1-bromooctadecane with magnesium turnings in anhydrous diethyl ether.
-
Bubble ¹³CO₂ gas through the Grignard reagent solution.
-
Acidify the reaction mixture with HCl to protonate the carboxylate and yield [1-¹³C]-nonadecanoic acid.
-
Extract the product with diethyl ether, dry over Na₂SO₄, and evaporate the solvent.
-
-
Reduction to [1-¹³C]-1-Nonadecanol:
-
Dissolve the [1-¹³C]-nonadecanoic acid in anhydrous diethyl ether.
-
Slowly add a solution of LiAlH₄ in diethyl ether.
-
Reflux the mixture, then quench the reaction carefully with water and HCl.
-
Extract the [1-¹³C]-1-nonadecanol with diethyl ether, dry, and purify by column chromatography.
-
-
Oxidation to [1-¹³C]-Nonadecanal:
-
Dissolve the [1-¹³C]-1-nonadecanol in anhydrous DCM.
-
Add PCC and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to obtain [1-¹³C]-nonadecanal.
-
Metabolic Flux Analysis of this compound in Cultured Cells
This protocol outlines a general workflow for a stable isotope tracing experiment.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
Isotopically labeled this compound (e.g., [1-¹³C]-nonadecanal)
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Internal standards (e.g., odd-chain fatty acids)
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates and allow them to reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the isotopically labeled this compound complexed with BSA to enhance its solubility.
-
Isotope Labeling: Remove the standard culture medium, wash the cells with PBS, and add the labeling medium. Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours).
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by LC-MS/MS or GC-MS.
-
Develop a targeted method to detect and quantify this compound and its expected downstream metabolites (nonadecanoic acid, nonadecanol, and potentially complex lipids after hydrolysis).
-
-
Data Analysis:
-
Determine the mass isotopologue distributions (MIDs) of the target metabolites.
-
Correct for the natural abundance of heavy isotopes.
-
Use the MIDs to calculate the fractional contribution of the labeled this compound to the metabolite pools and to model the metabolic fluxes through the relevant pathways.
-
Conclusion
The isotopic labeling of this compound for metabolic flux analysis presents a valuable approach for dissecting its metabolic fate within a cellular context. Although the lack of commercially available labeled this compound necessitates in-house synthesis, the proposed synthetic routes and the detailed MFA protocol in this guide provide a solid foundation for researchers to embark on such studies. By carefully selecting the isotopic label and analytical platform, scientists can gain quantitative insights into the dynamics of long-chain fatty aldehyde metabolism, which may have significant implications for understanding and treating metabolic diseases.
References
- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a surrogate for high throughput screening of fatty aldehyde reductase engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. MICROBIAL INCORPORATION OF FATTY ACIDS DERIVED FROM N-ALKANES INTO GLYCERIDES AND WAXES - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scent of Defense: A Comparative Analysis of Nonadecanal's Role in Plant Protection
For Immediate Release
[CITY, State] – [Date] – In the intricate chemical warfare between plants and their aggressors, a vast arsenal of volatile organic compounds (VOCs) is deployed. Among these, long-chain aldehydes, such as Nonadecanal, are emerging as significant players in orchestrating plant defense responses. This guide offers a comparative overview of the current understanding of this compound and related aldehydes in the defense mechanisms of various plant species, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data and detailed methodologies.
While specific quantitative data directly comparing this compound across a wide range of plant species remains an area ripe for further investigation, existing research on aldehydes, particularly green leaf volatiles (GLVs), provides a solid framework for understanding their defensive roles. Plants release these compounds in response to both herbivore attacks and pathogen infections, triggering a cascade of defense responses.[1][2]
Comparative Analysis of Aldehyde-Mediated Defense
The following table summarizes the observed roles of aldehydes in the defense of different plant species. It is important to note that much of the current literature focuses on C6-aldehydes (Green Leaf Volatiles), and specific data for this compound (a C19 aldehyde) is limited. This table extrapolates from the broader understanding of aldehyde function in plant defense.
| Plant Species (Family) | Stressor | Aldehyde(s) Implicated | Observed Defense Role | Key Quantitative Findings (where available) |
| Arabidopsis thaliana (Brassicaceae) | Aphids (Myzus persicae), Leafminers (Liriomyza trifolii), Botrytis cinerea, Alternaria brassicicola | C6-aldehydes (e.g., hexenyl acetate) | Indirect defense: Attraction of parasitoid wasps.[3] Direct defense against certain pathogens.[1] | Wounding led to a ~20-fold increase in hexenyl acetate emission in aldehyde-producing lines.[3] |
| Nicotiana attenuata (Solanaceae) | Herbivorous insects | Green Leaf Volatiles (GLVs) | Priming of defense responses, attraction of predators. | Information not available in the searched results. |
| Zea mays (Poaceae) | Herbivorous insects | Green Leaf Volatiles (GLVs) | Priming for enhanced defense responses upon subsequent attack. | Information not available in the searched results. |
| Alnus glutinosa (Betulaceae) | Geometrid moth (Cabera pusaria) | Lipoxygenase (LOX) pathway products (including aldehydes) | Emission rates of LOX volatiles were quantitatively associated with the severity of herbivory.[2] | Emission of LOX products increased with the number of feeding larvae.[2] |
| Trifolium pratense (Fabaceae) | Herbivorous insects | Aldehydes (general) | Component of herbivore-induced volatile blends. | Information not available in the searched results. |
| Canna indica (Cannaceae) | Not specified | Nonadecyl trifluoroacetate (a derivative) | Identified as a chemical constituent. | Information not available in the searched results. |
Signaling Pathways and Defense Mechanisms
Upon tissue damage by herbivores or pathogens, plants initiate a rapid defense response involving the lipoxygenase (LOX) pathway.[2] This pathway leads to the production of various signaling molecules, including jasmonates and green leaf volatiles (GLVs), which are primarily C6-aldehydes.[1][3] These volatile aldehydes can act as airborne signals to prime neighboring plants for an impending attack and can also attract natural enemies of the herbivores, a phenomenon known as indirect defense.[3]
While the direct signaling role of this compound is not yet fully elucidated, long-chain aldehydes are known products of lipid peroxidation, which is a hallmark of oxidative stress during plant-pathogen interactions. It is plausible that this compound and other long-chain aldehydes act as signaling molecules within the plant, potentially modulating the expression of defense-related genes.
Experimental Protocols
The quantitative analysis of this compound and other plant volatiles typically involves headspace collection followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Headspace Volatile Collection:
-
Dynamic Headspace Collection (Push-Pull System):
-
Intact or damaged plants are enclosed in a volatile-free chamber (e.g., glass or Tedlar® bag).
-
Purified and humidified air is pushed into the chamber at a constant flow rate.
-
Air is pulled out of the chamber through an adsorbent trap containing materials like Tenax® TA or a mixture of adsorbents to capture a wide range of volatiles.
-
Collection is carried out for a defined period (e.g., several hours) to accumulate sufficient analytes.
-
-
Solid-Phase Microextraction (SPME):
-
A SPME fiber coated with a specific stationary phase is exposed to the headspace of the enclosed plant material for a set time.
-
Volatiles adsorb onto the fiber.
-
The fiber is then directly inserted into the GC injection port for thermal desorption and analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermal Desorption: The adsorbent trap or SPME fiber is heated in the GC inlet to release the trapped volatiles onto the analytical column.
-
Chromatographic Separation: The volatiles are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar DB-5 or a mid-polar DB-624 column). A temperature gradient program is used to elute compounds over time.
-
Mass Spectrometry Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Compound Identification and Quantification:
-
Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST/Wiley). The retention time of the compound is also compared to that of an authentic standard.
-
Quantification: An internal standard (a known amount of a compound not present in the sample) is added before collection or analysis. The peak area of the target analyte (this compound) is compared to the peak area of the internal standard to calculate its concentration. A calibration curve is typically generated using known concentrations of a pure this compound standard for accurate quantification.
-
Future Directions
The comparative study of this compound across different plant species presents a significant opportunity for advancing our understanding of plant chemical ecology. Future research should focus on:
-
Broad-Spectrum Screening: Conducting comprehensive GC-MS analyses of a wide variety of plant species from different families under controlled herbivory and pathogen stress to specifically quantify this compound emissions.
-
Functional Genomics: Utilizing techniques like RNA-seq and gene editing to identify the biosynthetic pathways and regulatory networks involved in this compound production.
-
Behavioral Assays: Performing detailed olfactometer and field studies to determine the specific attractive or repellent effects of this compound on various herbivores and their natural enemies.
-
Signaling Pathway Elucidation: Investigating the downstream effects of this compound exposure on plant gene expression and defense responses to clarify its role as a signaling molecule.
By filling these knowledge gaps, the scientific community can gain a more precise understanding of the multifaceted roles of long-chain aldehydes in plant defense and potentially leverage this knowledge for the development of novel and sustainable pest management strategies.
References
Evaluating Nonadecanal as a Biomarker: A Methodological Guide
A comprehensive search of the current scientific literature reveals a notable absence of studies specifically evaluating nonadecanal as a biomarker for any disease. Consequently, a direct comparison of its specificity against other established biomarkers, complete with quantitative data and detailed experimental protocols, cannot be provided at this time.
However, the interest in long-chain aldehydes, such as this compound, as potential biomarkers is rooted in their association with oxidative stress and lipid peroxidation, processes implicated in a variety of pathological conditions including cancer and inflammatory diseases. For researchers interested in exploring the potential of this compound or similar long-chain aldehydes as novel biomarkers, this guide outlines the necessary steps and methodologies for a thorough evaluation of specificity.
General Workflow for Biomarker Specificity Evaluation
The process of validating a novel biomarker is a multi-stage endeavor that progresses from initial discovery to clinical validation. The following diagram illustrates a typical workflow for evaluating the specificity of a potential biomarker like this compound.
Caption: A generalized workflow for the discovery, validation, and implementation of a novel biomarker.
Data Presentation: A Framework for Comparison
Should data on this compound become available, its performance as a biomarker would be critically assessed by its sensitivity and specificity in distinguishing patients with a specific disease from healthy individuals and individuals with other conditions. The following table provides a template for how such data should be structured for a clear comparison with established biomarkers.
Table 1: Hypothetical Comparison of Biomarker Specificity for [Disease X]
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) vs. Healthy Controls | Specificity (%) vs. [Related Disease Y] | Specificity (%) vs. [Unrelated Disease Z] | Area Under the Curve (AUC) | Reference |
| This compound | Exhaled Breath | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | N/A |
| Biomarker A | Serum | 85 | 95 | 80 | 90 | 0.92 | [Citation] |
| Biomarker B | Urine | 78 | 92 | 75 | 88 | 0.88 | [Citation] |
| Biomarker C | Plasma | 90 | 98 | 85 | 95 | 0.96 | [Citation] |
This table is for illustrative purposes only, as no specific data for this compound as a biomarker currently exists in the scientific literature.
Experimental Protocols for Biomarker Evaluation
The evaluation of a volatile organic compound (VOC) like this compound as a biomarker requires meticulous and standardized experimental protocols to ensure the reliability and reproducibility of the findings. Below are detailed methodologies for the key experiments that would be cited in such a study.
Sample Collection and Preparation (Exhaled Breath Condensate)
-
Patient Selection: Recruit a cohort of patients diagnosed with the target disease, a control group of healthy individuals, and control groups with other relevant diseases to assess specificity. All participants should provide informed consent.
-
Standardized Collection: Participants should fast for a specified period (e.g., 8 hours) before sample collection to minimize dietary influences on VOC profiles.
-
Breath Collection: Utilize a standardized breath collection device (e.g., Bio-VOC sampler) to collect a defined volume of alveolar air. The collection should be performed in a controlled environment with filtered air to avoid contamination.
-
Condensate Trapping: The exhaled air is passed through a cooled trap (e.g., at -20°C to -80°C) to condense the volatile compounds.
-
Sample Storage: The collected exhaled breath condensate (EBC) is then stored at -80°C until analysis to ensure the stability of the analytes.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Pre-concentration: Prior to GC-MS analysis, the volatile compounds in the EBC are often pre-concentrated using techniques like solid-phase microextraction (SPME). A specific SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the EBC sample for a defined time and temperature to adsorb the VOCs.
-
Gas Chromatography: The SPME fiber is then introduced into the injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or mid-polar capillary column). A programmed temperature gradient is used to elute the compounds.
-
Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer. Electron ionization is commonly used to fragment the molecules. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Compound Identification and Quantification: this compound would be identified by comparing its retention time and mass spectrum with that of a pure standard. Quantification is typically performed by creating a calibration curve with known concentrations of the this compound standard.
The following diagram illustrates the general workflow for the analysis of exhaled breath samples for biomarker discovery.
Caption: A typical workflow for the analysis of volatile organic compounds in exhaled breath using GC-MS.
A Comparative Guide to Inter-Laboratory Quantification of Nonadecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predominant analytical methodologies for the quantification of Nonadecanal, a long-chain fatty aldehyde. While a formal, large-scale inter-laboratory comparison (ILC) study specifically for this compound is not extensively documented in publicly available literature, this document outlines the established methods, presents a framework for comparing laboratory performance, and provides detailed experimental protocols. The objective is to equip researchers with the necessary information to select an appropriate analytical method, develop robust internal standards, and understand the principles of inter-laboratory proficiency testing to ensure data accuracy and reproducibility.
The two primary analytical platforms for the quantification of long-chain aldehydes like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, but they differ significantly in their workflows, sample preparation needs, and instrumentation requirements.[1]
Comparison of Analytical Methodologies
The choice between GC-MS and LC-MS/MS depends on factors such as required sensitivity, sample matrix complexity, availability of instrumentation, and desired sample throughput.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds in the liquid phase based on their polarity and partitioning between a stationary and mobile phase, followed by mass-based detection.[3] |
| Sample Preparation | Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids from the biological matrix.[4] | Often involves protein precipitation for simpler matrices or SPE for more complex ones to remove interferences.[5] |
| Derivatization | Mandatory. this compound's low volatility necessitates derivatization (e.g., oximation with PFBHA) to increase its thermal stability and improve chromatographic properties.[6][7] | Optional. Can be analyzed directly. Derivatization is generally not required but can sometimes be used to enhance ionization efficiency.[2] |
| Sensitivity | High sensitivity, often reaching picogram levels, especially with selective ion monitoring (SIM) or MS/MS. | Generally offers superior sensitivity, capable of reaching picogram or femtogram levels, particularly with modern instrumentation.[2] |
| Specificity | High, based on both chromatographic retention time and the mass fragmentation pattern of the derivatized analyte. | Very high, utilizing precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[8] |
| Throughput | Lower throughput due to longer GC run times and the mandatory, often manual, derivatization step.[2] | Higher throughput is achievable with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which allow for rapid analysis times. |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to LC-MS/MS as the analyte is volatilized and separated from non-volatile matrix components. | Can be significantly affected by co-eluting matrix components causing ion suppression or enhancement, which requires careful method validation.[8] |
Data Presentation: A Framework for Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency test (PT), is essential for evaluating the performance and competence of different laboratories.[9] In a typical PT, a central organizer distributes identical, homogenous samples to multiple labs. Each lab analyzes the sample using their own method and reports the results. The data is then statistically analyzed to assess performance, often using Z-scores.[10][11]
A Z-score quantifies how far a laboratory's result is from the consensus value (the assigned value, typically the mean or median of all participants' results).[12]
-
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
-
Scores outside of this range may indicate a systematic error or poor measurement accuracy, warranting investigation.[10]
The following table represents a hypothetical data set from an ILC for this compound quantification in human plasma to illustrate how such data is presented and evaluated.
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Quantification (Note: The data below is for illustrative purposes only and does not represent actual experimental results.)
| Laboratory ID | Method Used | Assigned Value (ng/mL) | Reported Value (ng/mL) | Recovery (%) | Z-Score | Performance |
| Lab A | GC-MS | 50.0 | 52.5 | 105% | 0.83 | Satisfactory |
| Lab B | LC-MS/MS | 50.0 | 54.8 | 110% | 1.60 | Satisfactory |
| Lab C | LC-MS/MS | 50.0 | 48.1 | 96% | -0.63 | Satisfactory |
| Lab D | GC-MS | 50.0 | 58.0 | 116% | 2.67 | Unsatisfactory |
| Lab E | LC-MS/MS | 50.0 | 49.5 | 99% | -0.17 | Satisfactory |
| Consensus Mean | 52.6 | |||||
| Standard Deviation | 3.0 |
Experimental Protocols
The following are detailed protocols that can be adapted for the quantification of this compound in biological matrices.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on protocols for other long-chain aldehydes and involves lipid extraction followed by chemical derivatization.[6]
1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[4] c. Incubate at room temperature for 20 minutes to ensure complete protein denaturation and lipid extraction. d. Add 0.4 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[4] e. Centrifuge at 2,000 x g for 10 minutes at 4°C. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube. g. Dry the lipid extract under a gentle stream of nitrogen gas.
2. Derivatization with PFBHA a. Reconstitute the dried extract in 100 µL of ethyl acetate. b. Add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. c. Cap the vial tightly and heat at 70°C for 60 minutes to form the PFBHA-oxime derivative. d. Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Parameters
-
Column: HP-5ms or DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
-
Injector: Splitless mode at 250°C.[13]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to a final temperature of 310°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for target ions of the this compound-PFBHA derivative for maximum sensitivity.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for direct analysis without derivatization, offering higher throughput.
1. Sample Preparation (Protein Precipitation & SPE) a. To 100 µL of plasma, add an internal standard. b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Incubate at -20°C for 20 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.[5] d. Transfer the supernatant to a new tube and dry under nitrogen. e. For cleaner samples, the supernatant can be further purified using a C18 Solid-Phase Extraction (SPE) cartridge. Condition the cartridge with methanol, equilibrate with water, load the sample, wash with a polar solvent, and elute the analyte with a non-polar solvent like acetonitrile or ethyl acetate.[1]
2. LC-MS/MS Parameters
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 100 mm length, 2.1 mm i.d., 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 60% B, ramp to 99% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor-to-product ion transition for this compound and its internal standard.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. benchmark-intl.com [benchmark-intl.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccamp.res.in [ccamp.res.in]
A Comparative Analysis of the Biological Activities of Nonadecanal, Nonadecane, and Nonadecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three C19 aliphatic compounds: Nonadecanal, Nonadecane, and Nonadecanol. By presenting available experimental data, this document aims to facilitate further research and development of these molecules for potential therapeutic applications.
Introduction
This compound, Nonadecane, and 1-Nonadecanol are long-chain aliphatic compounds that have been identified in various natural sources and have demonstrated a range of biological activities. Their simple chemical structures, consisting of a 19-carbon chain with different functional groups (aldehyde, alkane, and alcohol, respectively), give rise to distinct physicochemical properties that influence their biological effects. This comparison focuses on their antimicrobial and cytotoxic activities, drawing from available scientific literature.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antimicrobial and cytotoxic activities of this compound, Nonadecane, and Nonadecanol. It is important to note that the experimental conditions and the specific strains or cell lines tested may vary between studies, making direct comparisons challenging.
| Compound | Biological Activity | Test Organism/Cell Line | Metric | Value |
| This compound | Antimicrobial | Listeria monocytogenes | MIC | 0.6 mg/mL |
| Nonadecane | Antimicrobial | General (as part of extracts) | - | Activity reported, no specific MIC for pure compound found. |
| 1-Nonadecanol | Cytotoxic | Human Colon Cancer (HCT-116) | IC50 | 123.90 µg/mL (for an ethanolic extract containing n-Nonadecanol-1)[1] |
| 1-Nonadecanol | Antimicrobial | Staphylococcus aureus | - | Reported antibacterial activity, specific MIC value not found in the provided results. |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Detailed Comparison of Biological Activities
Antimicrobial Activity
Long-chain aliphatic compounds are known to exert antimicrobial effects, often by disrupting the integrity of microbial cell membranes. The presence of different functional groups on the C19 backbone of this compound, Nonadecane, and Nonadecanol likely influences their antimicrobial potency and spectrum.
-
This compound : As a fatty aldehyde, this compound has demonstrated antibacterial activity. A study reported a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL against Listeria monocytogenes. Aldehydes are known to be reactive molecules that can interact with microbial proteins and enzymes, in addition to disrupting cell membranes.
-
Nonadecanol : As a long-chain fatty alcohol, 1-Nonadecanol has been reported to possess antimicrobial properties.[1] The hydroxyl group can participate in hydrogen bonding and may facilitate interactions with the microbial cell surface and membrane components. Generally, primary alcohols have been suggested to be more effective antimicrobials than their secondary or tertiary counterparts, which could be attributed to the accessibility of the hydroxyl group.
Cytotoxic Activity
The potential of these compounds to inhibit the growth of cancer cells has also been investigated, although data is limited.
-
This compound : There is currently a lack of specific data on the cytotoxic activity of this compound against human cancer cell lines.
-
Nonadecane : Similar to its antimicrobial profile, the cytotoxic effects of pure Nonadecane are not well-documented with specific IC50 values.
-
Nonadecanol : An ethanolic extract of Athyrium hohenackerianum, which contains n-Nonadecanol-1, exhibited cytotoxic activity against human colon cancer cells (HCT-116) with an IC50 value of 123.90 µg/mL.[1] It is important to note that this value is for a crude extract, and the specific contribution of 1-Nonadecanol to this activity is not defined. The proposed mechanism for the cytotoxicity of long-chain alcohols often involves the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activities of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds (this compound, Nonadecane, Nonadecanol) are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of IC50 (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, Nonadecane, Nonadecanol) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways
The specific signaling pathways modulated by this compound, Nonadecane, and Nonadecanol are not well-elucidated in the scientific literature. However, based on the known mechanisms of similar long-chain aliphatic compounds, a general hypothesis can be formulated.
For antimicrobial activity, the primary mechanism is likely the disruption of the microbial cell membrane's integrity. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. This is a non-specific mechanism that does not involve intricate signaling pathways.
For cytotoxic activity against cancer cells, the induction of apoptosis is a commonly proposed mechanism for long-chain alcohols. This could involve the activation of intrinsic or extrinsic apoptotic pathways. The following diagram illustrates a generalized apoptotic pathway that could be influenced by these compounds.
Conclusion
This compound, Nonadecane, and Nonadecanol exhibit distinct biological activities, primarily antimicrobial and cytotoxic. The available data suggests that this compound and Nonadecanol have demonstrable antimicrobial effects, with some quantitative data available for this compound. The cytotoxic potential has been indicated for extracts containing Nonadecanol. Nonadecane's biological activities as a pure compound require more rigorous investigation to establish quantitative metrics.
The differences in their activities can be attributed to their functional groups, which influence their polarity, reactivity, and ability to interact with biological membranes and macromolecules. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the structure-activity relationships and the therapeutic potential of these simple yet bioactive molecules. The exploration of their effects on specific cellular signaling pathways remains a promising area for future investigation.
References
Safety Operating Guide
Proper Disposal of Nonadecanal: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Nonadecanal.
Immediate Safety and Handling
Before any disposal procedures, adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a sealed, labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal method for this compound hinges on a critical hazard assessment of the waste stream.
Step 1: Hazard Assessment
Determine if the this compound waste is pure or contaminated.
-
Pure this compound: Unused or uncontaminated this compound should still be treated as potentially hazardous due to its aldehyde functionality.
-
Contaminated this compound: If this compound has been mixed with other substances, the entire mixture must be treated as hazardous waste. The disposal procedure should follow the guidelines for the most hazardous component in the mixture.
Step 2: Waste Segregation and Collection
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
Do not mix this compound waste with other waste streams unless it is part of a defined laboratory procedure.
Step 3: Chemical Deactivation (Recommended for Aldehyde Waste)
Due to the reactive nature of aldehydes, chemical deactivation is a recommended practice to render the waste non-hazardous before final disposal. This should be performed by trained personnel.
Method 1: Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde to a less reactive carboxylic acid.
-
Protocol:
-
In a suitably sized flask within a fume hood, cautiously add the this compound waste to a solution of potassium permanganate.
-
Stir the mixture at room temperature. The reaction is complete when the purple color of the permanganate persists.
-
Quench any remaining permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
Neutralize the resulting solution with a suitable acid or base to a pH between 6 and 8.
-
Method 2: Neutralization with Sodium Pyrosulfite (Sodium Metabisulfite)
This method forms a non-toxic adduct with the aldehyde.
-
Protocol:
-
In a container within a fume hood, add a sufficient amount of sodium pyrosulfite to the this compound waste.
-
Stir the mixture for approximately 15-30 minutes to ensure complete neutralization.
-
The resulting mixture is generally considered non-hazardous.
-
Important: After any chemical treatment, it is crucial to verify that the deactivation is complete through appropriate analytical methods if required by your institution. The treated waste may still need to be disposed of as chemical waste, pending institutional and local regulations.
Step 4: Final Disposal
-
Untreated this compound: If chemical deactivation is not performed, the waste must be disposed of as hazardous chemical waste.
-
Treated this compound: Even after deactivation, consult your institution's Environmental Health and Safety (EHS) office to determine the proper final disposal route. Some treated aldehyde wastes may be permissible for sewer disposal with prior authorization from the local wastewater authority, while others may need to be collected by a licensed hazardous waste contractor.[1]
-
Institutional Collection: All chemical waste, whether treated or untreated, must be disposed of through your institution's designated hazardous waste collection program.[2]
Never dispose of untreated this compound down the drain or in regular trash.
Quantitative Data
| Property | Value |
| Chemical Formula | C₁₉H₃₈O |
| Molecular Weight | 282.5 g/mol |
| Appearance | Waxy Solid |
| Boiling Point | ~332-333 °C |
| Solubility in Water | Insoluble |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Nonadecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Nonadecanal. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment should be used:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or sprays of the chemical. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | To prevent direct skin contact with this compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or if aerosols are generated. | To avoid inhalation of potentially harmful vapors or mists. |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to vapors.
Safe Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling the chemical.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated PPE) in a designated, labeled, and sealed container.
-
Waste Disposal: The sealed container should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container as outlined in the Disposal Plan.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
